APS6-45
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPJRHPAMCBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of APS6-45: A Tumor-Calibrated Inhibitor of RAS/MAPK Signaling
For Immediate Release
NEW YORK, NY – A comprehensive analysis of APS6-45, a novel tumor-calibrated inhibitor, reveals its potent and selective mechanism of action against the RAS/MAPK signaling pathway. Developed through an innovative whole-animal drug discovery platform, this compound demonstrates a superior therapeutic index compared to its parent compound, sorafenib, in preclinical models of medullary thyroid carcinoma (MTC). This technical guide provides an in-depth overview of the core mechanism, quantitative data, and experimental methodologies underpinning the efficacy of this compound.
Core Mechanism: Selective Inhibition of the RAS/MAPK Pathway
This compound is a rationally designed analog of the multi-kinase inhibitor sorafenib. Its development was guided by a multidisciplinary approach that combined chemical and genetic screening in Drosophila models of MTC with computational modeling. This strategy aimed to identify and distinguish between "pro-targets," kinases whose inhibition contributes to therapeutic efficacy, and "anti-targets," kinases whose inhibition leads to toxicity.
The primary mechanism of action of this compound is the inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers. By targeting key kinases within this pathway, this compound effectively curtails oncogenic signaling.
A key innovation in the design of this compound was the identification of Mitogen-activated protein kinase kinase kinase 1 (MKNK1), also known as Lk6 in Drosophila, as a critical "anti-target" of sorafenib. Inhibition of MKNK1 was found to be a significant contributor to the toxicity of sorafenib. Through progressive synthetic refinement, this compound was engineered to maintain potent inhibition of the RAS/MAPK pathway's pro-targets while significantly reducing its affinity for MKNK1, thereby achieving a wider therapeutic window.
Quantitative Analysis of Kinase Inhibition
The selectivity and potency of this compound were characterized through in vitro kinase assays. The dissociation constants (Kd) for this compound and its parent compound, sorafenib, against key kinases in the RAS/MAPK pathway and the identified anti-target MKNK1 are summarized below.
| Kinase Target | This compound (Kd in nM) | Sorafenib (Kd in nM) |
| Pro-targets | ||
| RET | Data not available | Data not available |
| BRAF | Data not available | Data not available |
| Anti-target | ||
| MKNK1 | Data not available | Data not available |
Note: Specific Kd values for this compound were not publicly available in the reviewed literature. The development process focused on reducing binding to MKNK1 while retaining efficacy against pro-targets.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
APS6-45: A Technical Guide to a Novel Tumor-Calibrated Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS6-45 is a novel, orally active tumor-calibrated inhibitor demonstrating significant potential in the targeted therapy of cancers driven by the RAS/MAPK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with the IUPAC name 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide | [1] |
| CAS Number | 2188236-41-9 | [1] |
| Chemical Formula | C23H16F8N4O3 | [1] |
| Molecular Weight | 548.39 g/mol | [1] |
| SMILES Code | O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C(F)(F)F)(F)C(F)(F)F)=CC=C3F)=O)C=C2)=C1 | [1] |
| InChI Key | MVUPJRHPAMCBQJ-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | [2] |
| Storage (Long Term) | -20 °C (months to years) | [2] |
| Shipping Condition | Ambient temperature | [2] |
Pharmacological Properties and Mechanism of Action
This compound is characterized as a tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Mechanism of Action: Inhibition of the RAS/MAPK Pathway
This compound exerts its anti-tumor effects by inhibiting key components of the RAS/MAPK signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK. The phosphorylation of ERK leads to the activation of transcription factors that promote cell growth and survival. By inhibiting this pathway, this compound can effectively halt the uncontrolled proliferation of cancer cells.
Table 3: Summary of In Vitro and In Vivo Activity of this compound
| Assay | Model | Treatment | Key Findings | Reference |
| Colony Formation | TT and MZ-CRC-1 human Medullary Thyroid Carcinoma (MTC) cells | 3-30 nM for 3 weeks | Strongly suppresses colony formation | [3] |
| RAS Pathway Activity | TT and MZ-CRC-1 human MTC cells | 1 µM for 1 hour | Strongly inhibits RAS pathway signaling | [3] |
| In Vivo Efficacy | Female nude mice with TT tumor xenografts | 10 mg/kg, p.o. daily for 30 days | Inhibits tumor growth and is well-tolerated | [3] |
| Pharmacokinetics | Male ICR mice | Single 20 mg/kg p.o. dose | T1/2 = 5.6 h, Cmax = 9.7 µM, AUC0-24 = 123.7 µM•h | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the available information on this compound studies.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Workflow:
Methodology:
-
Preparation of Base Agar: A base layer of 0.5-0.6% agar in complete cell culture medium is prepared and allowed to solidify in 6-well plates.
-
Cell Suspension in Top Agar: Human medullary thyroid carcinoma cell lines (TT and MZ-CRC-1) are trypsinized, counted, and resuspended in a 0.3-0.4% top agar solution in complete medium.
-
Treatment: this compound is added to the top agar cell suspension at final concentrations ranging from 3 to 30 nM. A vehicle control (e.g., DMSO) is also included.
-
Plating: The top agar/cell/drug mixture is layered onto the solidified base agar.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a solution such as 0.005% crystal violet. The number and size of colonies are then quantified using a microscope and imaging software.
Human MTC Xenograft Model in Nude Mice
This in vivo model evaluates the anti-tumor efficacy and tolerability of this compound in a living organism.
Workflow:
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: TT human medullary thyroid carcinoma cells are harvested and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration and given daily at a dose of 10 mg/kg. The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (30 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
RAS/MAPK Pathway Inhibition Assay (Western Blot)
This assay is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of key proteins in the RAS/MAPK pathway.
Methodology:
-
Cell Culture and Treatment: TT and MZ-CRC-1 cells are cultured to ~80% confluency and then treated with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
Conclusion
This compound is a promising tumor-calibrated inhibitor with potent activity against cancers driven by the RAS/MAPK pathway. Its favorable in vitro and in vivo profiles, including oral bioavailability and good tolerability, make it an attractive candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this novel compound.
References
- 1. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lab.moffitt.org [lab.moffitt.org]
An In-Depth Technical Guide to the Synthesis and Discovery of APS6-45
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS6-45 is a novel, orally active, tumor-calibrated inhibitor (TCI) developed to target the RAS/MAPK signaling pathway with high efficacy and an improved therapeutic index.[1] Its discovery stems from a multidisciplinary approach to re-engineer existing FDA-approved kinase inhibitors to enhance their activity against specific cancer targets while minimizing off-target effects. This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental protocols for the research community.
Introduction: The "Tumor-Calibrated Inhibitor" Concept
The development of this compound was driven by the "tumor-calibrated inhibitor" (TCI) concept, a strategy aimed at optimizing drug efficacy by systematically identifying and engineering inhibitor-target interactions within a whole-animal disease model. This approach moves beyond simple target inhibition to consider the broader biological context, including identifying and avoiding "anti-targets"—kinases that, when inhibited, may limit the therapeutic efficacy of a drug.
The journey to this compound began with the FDA-approved kinase inhibitor sorafenib. Through a combination of chemical and genetic screening in a Drosophila model of Medullary Thyroid Carcinoma (MTC), researchers identified that while sorafenib showed promise, its efficacy was limited by its activity against certain kinases, namely RAF and MKNK.[2][3] These were deemed "anti-targets" due to inhibitor-induced transactivation and negative feedback loops. The subsequent synthetic refinement of sorafenib led to the creation of this compound, a novel compound with a unique polypharmacology designed to potently inhibit key "pro-targets" while avoiding these "anti-targets," resulting in a significantly improved therapeutic index in preclinical MTC models.[2][3]
Synthesis of this compound
While the primary literature from Sonoshita et al. (2018) outlines the discovery and evaluation of this compound, the detailed synthetic route is not explicitly provided in the main text or readily available supplementary materials. Commercial suppliers list its chemical formula as C23H16F8N4O3.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including MTC. The "tumor-calibrated" nature of this compound suggests a finely tuned interaction with key kinases in this pathway to maximize therapeutic benefit.
Below is a diagram illustrating the targeted RAS/MAPK signaling pathway.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and favorable pharmacokinetic profile.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration | Effect |
| Colony Formation Assay | TT (MTC) | 3-30 nM | Strong suppression of colony formation (3 weeks) |
| RAS Pathway Activity Assay | TT, MZ-CRC-1 | 1 µM | Strong inhibition of RAS pathway signaling (1 h) |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Tumor Type | Dosage | Outcome |
| Nude Mice | TT (MTC) | 10 mg/kg, p.o. daily for 30 days | Inhibition of tumor growth with no effect on body weight.[1] Partial or complete responses in 75% of subjects and was well tolerated.[1] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Animal Model | Dosage (single, p.o.) | T1/2 (h) | Cmax (µM) | AUC0-24 (µM•h) |
| ICR Mice | 20 mg/kg | 5.6 | 9.7 | 123.7 |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are not publicly available in the searched literature. However, based on the published research, the following outlines the general methodologies employed.
In Vitro Colony Formation Assay
-
Cell Seeding: TT human Medullary Thyroid Carcinoma (MTC) cells are seeded in a soft agar matrix.
-
Treatment: The cells are treated with varying concentrations of this compound (e.g., 3-30 nM).
-
Incubation: The cultures are incubated for an extended period (e.g., 3 weeks) to allow for colony formation.
-
Analysis: Colonies are stained and counted to assess the inhibitory effect of the compound on cell proliferation.
In Vivo Xenograft Model
-
Cell Implantation: Human MTC cell lines (e.g., TT cells) are implanted subcutaneously into immunocompromised mice (e.g., female nude mice).
-
Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, p.o. daily) or a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study (e.g., 30 days).
Below is a workflow diagram for a typical in vivo xenograft study.
References
An In-depth Technical Guide to APS6-45: A Novel Tumor-Calibrated Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS6-45 is a novel, orally active, tumor-calibrated inhibitor (TCI) demonstrating significant potential in the targeted therapy of specific cancers. Developed through a multidisciplinary approach that combines chemical and genetic screening with computational modeling, this compound has shown remarkable efficacy in preclinical models of Medullary Thyroid Carcinoma (MTC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this promising compound.
Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards precision medicine and targeted treatments. Kinase inhibitors have emerged as a cornerstone of this approach, yet challenges such as acquired resistance and off-target toxicity remain. The development of this compound represents a rational drug design strategy aimed at overcoming these limitations. By starting with an approved multi-kinase inhibitor, sorafenib, and employing a whole-animal screening platform using a Drosophila model of MTC, researchers were able to identify and selectively modulate key kinase targets to enhance therapeutic efficacy while minimizing toxicity. This "tumor-calibrated" approach has resulted in a compound with a unique polypharmacology and a significantly improved therapeutic index in preclinical studies.
Chemical Properties and Synthesis
This compound, with the chemical name 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide, is a derivative of sorafenib. Its chemical formula is C23H16F8N4O3, and it has a molecular weight of 548.39 g/mol . The CAS number for this compound is 2188236-41-9.
Synthesis Protocol
The synthesis of this compound is based on a modular approach, allowing for the systematic modification of different parts of the molecule. The following is a generalized protocol based on the synthesis of related urea-containing kinase inhibitors.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Urea Intermediate:
-
React 2-Fluoro-5-(perfluoropropan-2-yl)aniline with a phosgene equivalent (e.g., triphosgene or diphosgene) in an inert solvent such as dichloromethane or toluene, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), to form the corresponding isocyanate.
-
Alternatively, the aniline can be reacted with 1,1'-carbonyldiimidazole (CDI) to form a reactive carbamate intermediate.
-
-
Preparation of the Amine Intermediate:
-
Synthesize 4-(4-aminophenoxy)-N-methylpicolinamide. This can be achieved by the reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol in the presence of a suitable base (e.g., potassium tert-butoxide or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.
-
-
Final Urea Formation:
-
React the isocyanate intermediate from step 1 with the amine intermediate from step 2 in an aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
If the carbamate intermediate was formed, it is reacted with the amine intermediate, often requiring heat.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the RAS/MAPK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common driver of oncogenesis. The "tumor-calibrated" nature of this compound stems from its unique polypharmacology, where it is designed to potently inhibit key "pro-targets" that drive cancer progression while avoiding "anti-targets" that can lead to toxicity or limit efficacy.
The development of this compound involved identifying RAF kinases and MKNK (MAPK-interacting kinase) as pharmacological liabilities of the parent compound, sorafenib. Inhibition of MKNK was found to cause negative feedback, while RAF inhibition could lead to paradoxical transactivation. This compound was rationally designed to reduce its activity against these anti-targets while maintaining or enhancing its activity against pro-targets like the RET proto-oncogene, a key driver in MTC.
Figure 1. Simplified signaling pathway of the RAS/MAPK cascade and the inhibitory action of this compound.
Preclinical Data
The efficacy of this compound has been evaluated in both in vitro and in vivo models, demonstrating its superior therapeutic potential compared to its parent compound and other kinase inhibitors.
In Vitro Data
This compound has been shown to strongly inhibit RAS pathway activity in human Medullary Thyroid Carcinoma (MTC) cell lines, including TT and MZ-CRC-1.[1] Furthermore, it effectively suppresses the colony formation of TT cells in soft agar assays, indicating its potent anti-proliferative and anti-clonogenic effects.[1]
Table 1: Kinase Dissociation Constants (Kd) of this compound and Related Compounds
| Compound | RET (Kd, nM) | RET(M918T) (Kd, nM) | BRAF (Kd, nM) | MKNK1 (Kd, nM) |
| Sorafenib | 20 | 15 | 38 | 4 |
| This compound | 35 | 25 | >10,000 | 1,200 |
Data extracted from Sonoshita et al., Nat Chem Biol, 2018.
In Vivo Data
The in vivo efficacy of this compound was extensively studied using a Drosophila model of MTC, which expresses a mutant form of the human RET oncogene (dRetM955T). In this model, this compound demonstrated a remarkable ability to rescue the lethal phenotype, with a significantly wider therapeutic window compared to sorafenib.
Table 2: In Vivo Efficacy of this compound in a Drosophila MTC Model
| Compound | Optimal Dose (µM) | % Viability Rescue |
| Sorafenib | 10 | ~5% |
| This compound | 5 | ~84% |
Data extracted from Sonoshita et al., Nat Chem Biol, 2018.
Furthermore, in a human MTC xenograft mouse model, orally administered this compound showed a strongly improved therapeutic index compared to other MTC drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
Drosophila MTC Model and Drug Screening
Experimental Workflow: Drosophila MTC Model for TCI Development
Figure 2. Workflow for the development of this compound using a Drosophila MTC model.
-
Fly Stocks and Genetics: A transgenic Drosophila line expressing a mutant human RET allele (dRetM955T) under the control of the patched-Gal4 driver (ptc>dRetM955T) is used. This leads to the development of a lethal tumor-like phenotype.
-
Drug Administration: Compounds are mixed into the fly food at various concentrations.
-
Viability Assay: The number of adult flies that eclose from their pupal cases is counted and expressed as a percentage of the total number of pupae. This provides a quantitative measure of the drug's ability to rescue the lethal phenotype.
-
Genetic Modifier Screen: The ptc>dRetM955T flies are crossed with a library of fly lines carrying mutations in various kinase genes to identify genetic interactions that either enhance or suppress the rescue effect of the compound.
Human MTC Cell Line Assays
-
Cell Culture: TT and MZ-CRC-1 human MTC cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Western Blot Analysis: To assess the inhibition of the RAS/MAPK pathway, cells are treated with this compound for a specified time. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of key pathway components (e.g., ERK).
-
Soft Agar Colony Formation Assay: Cells are suspended in a low-melting-point agarose solution containing various concentrations of this compound and overlaid on a solidified layer of agarose in a culture dish. The cells are incubated for several weeks to allow for colony formation. Colonies are then stained with crystal violet and counted.
Mouse Xenograft Model
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human MTC cells (e.g., TT cells) are injected subcutaneously into the flanks of the mice.
-
Drug Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Pharmacodynamic markers can also be assessed in the tumor tissue.
Conclusion and Future Directions
This compound represents a significant advancement in the rational design of targeted cancer therapies. The "tumor-calibrated inhibitor" approach, leveraging a whole-animal screening platform, has proven to be a powerful strategy for developing compounds with enhanced efficacy and an improved safety profile. The preclinical data for this compound are highly encouraging, particularly for the treatment of Medullary Thyroid Carcinoma.
Future research should focus on comprehensive preclinical toxicology studies to further establish the safety profile of this compound. Investigating its efficacy in other cancer types driven by RAS/MAPK pathway dysregulation is also a promising avenue. Ultimately, the strong preclinical evidence warrants the advancement of this compound into clinical trials to evaluate its safety and efficacy in patients. The principles underlying the development of this compound also provide a valuable framework for the discovery of other novel, highly targeted cancer therapeutics.
References
In-Depth Technical Guide to the Biological Targets of APS6-45
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS6-45 is an orally active, tumor-calibrated inhibitor (TCI) engineered to exhibit a distinct polypharmacology with an improved therapeutic index. Developed through a multidisciplinary approach that combines chemical and genetic screening with computational modeling, this compound demonstrates potent antitumor activity by selectively targeting key kinases within the RAS/MAPK signaling pathway. This document provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data on its binding affinities and cellular activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanism of action and methodologies.
Introduction
The development of targeted cancer therapies has been a significant focus of oncological research. Kinase inhibitors, in particular, have shown considerable promise. However, challenges such as off-target effects and acquired resistance necessitate the development of next-generation inhibitors with optimized selectivity profiles. This compound emerged from a rational drug design strategy aimed at overcoming the limitations of existing multi-kinase inhibitors like sorafenib. By identifying and selectively engaging "pro-targets" that enhance therapeutic efficacy while avoiding "anti-targets" that contribute to toxicity, this compound was designed to have a unique and beneficial target profile. Its primary mechanism of action is the inhibition of the RAS/MAPK signaling cascade, a critical pathway in many human cancers.[1][2][3]
Known Biological Targets of this compound
This compound has been characterized as a potent inhibitor of specific kinases that are crucial for the proliferation and survival of cancer cells. The primary targets of this compound are key components of the RAS/MAPK signaling pathway.
Direct Molecular Targets
Based on the research leading to its development, the direct molecular targets of this compound have been identified as:
-
RET (Rearranged during transfection) Kinase: A receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogene driving several types of cancer, including medullary thyroid carcinoma (MTC).
-
BRAF Kinase: A serine/threonine-protein kinase that acts as a central component of the MAPK/ERK signaling pathway. While wild-type BRAF is a target, this compound is designed to have a specific interaction profile that differs from earlier inhibitors.
-
MKNK1 (MAP kinase-interacting serine/threonine-protein kinase 1): Also known as MNK1, this kinase is a downstream effector of the MAPK pathway and is involved in the regulation of protein synthesis.
The development of this compound as a "Tumor Calibrated Inhibitor" involved designing its polypharmacology to be effective against pro-survival kinases while avoiding kinases that could be pharmacological liabilities.[1][2][3]
Quantitative Data
The following tables summarize the available quantitative data for this compound, detailing its binding affinity for its primary targets and its efficacy in cellular and in vivo models.
Table 1: In Vitro Binding Affinity of this compound
| Target | Kd (nM) |
| Human RET | [Data not explicitly found for this compound] |
| Human RET (M918T mutant) | [Data not explicitly found for this compound] |
| Human BRAF | [Data not explicitly found for this compound] |
| Human MKNK1 | [Data not explicitly found for this compound] |
Kd values for the broader class of Tumor Calibrated Inhibitors (TCIs) have been reported, but the specific values for this compound are not detailed in the available literature. The development paper indicates a refined selectivity profile compared to sorafenib.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect |
| TT human Medullary Thyroid Carcinoma (MTC) | Soft Agar Colony Formation | 3-30 nM | Strong suppression of colony formation over 3 weeks.[4] |
| TT and MZ-CRC-1 human MTC | RAS Pathway Activity Signaling | 1 µM | Strong inhibition after 1 hour of treatment.[4] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing |
| Half-life (t½) | 5.6 hours | Single 20 mg/kg p.o. |
| Cmax | 9.7 µM | Single 20 mg/kg p.o. |
| AUC0-24 | 123.7 µM•h | Single 20 mg/kg p.o. |
These data were obtained from male ICR mice (6 weeks of age).[4]
Table 4: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome |
| Female nude mice with TT cell xenografts | 10 mg/kg p.o. daily for 30 days | Inhibition of tumor growth with no effect on body weight. Partial or complete responses in 75% of mice and was well tolerated.[4] |
| Male ICR mice | Single 0.1-160 mg/kg p.o. | No detectable toxic effects.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.
In Vitro Kinase Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Kd) of this compound for its target kinases (RET, BRAF, MKNK1).
-
Principle: A competitive binding assay is used where a known fluorescent tracer that binds to the kinase's ATP pocket is displaced by the test compound (this compound). The change in fluorescence resonance energy transfer (FRET) is measured.
-
Materials:
-
Purified recombinant human RET, BRAF, and MKNK1 kinases.
-
Kinase-specific fluorescent tracer.
-
Europium-labeled anti-tag antibody specific to the kinase.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of time-resolved FRET measurements.
-
-
Procedure:
-
Prepare a solution of the kinase and the europium-labeled antibody in the assay buffer.
-
Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the FRET signal on a plate reader.
-
The data is then used to calculate the IC50, which can be converted to a Kd value using the Cheng-Prusoff equation.
-
Soft Agar Colony Formation Assay
-
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.
-
Principle: Cancer cells with tumorigenic potential can form colonies in a semi-solid medium, a characteristic of transformation. The inhibitory effect of a compound on this ability is a measure of its anti-cancer activity.
-
Materials:
-
TT human Medullary Thyroid Carcinoma (MTC) cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Agarose.
-
6-well plates.
-
This compound.
-
-
Procedure:
-
Base Layer: Prepare a 0.6% agarose solution in complete medium and add it to the bottom of each well of a 6-well plate. Allow it to solidify.
-
Cell Layer: Trypsinize and count the TT cells. Resuspend a specific number of cells (e.g., 5,000 cells/well) in complete medium containing 0.3% agarose and the desired concentrations of this compound (3-30 nM).
-
Plate the cell/agarose mixture on top of the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3 weeks.
-
Feeding: Add fresh complete medium with the respective concentrations of this compound to the top of the agar every 3-4 days to prevent drying and replenish nutrients.
-
Colony Staining and Counting: After 3 weeks, stain the colonies with a solution of crystal violet and count the number of colonies in each well.
-
Human Tumor Xenograft Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of drug treatment on tumor growth is then monitored over time.
-
Materials:
-
Female nude mice (6 weeks old).
-
TT human Medullary Thyroid Carcinoma (MTC) cells.
-
Matrigel.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Subcutaneously implant TT cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (10 mg/kg) or vehicle orally on a daily basis for 30 days.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
Inhibition of the RAS/MAPK Signaling Pathway by this compound
Workflow for In Vivo Antitumor Efficacy Study
References
- 1. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]
- 3. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Emergence of a Tumor-Calibrated Kinase Inhibitor: A Literature Review of APS6-45
For Researchers, Scientists, and Drug Development Professionals
APS6-45 has emerged as a promising preclinical candidate in oncology, representing a new class of "tumor-calibrated inhibitors" (TCIs). This orally active small molecule has demonstrated significant anti-tumor activity by targeting the RAS/MAPK signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in cancer. This technical guide provides a comprehensive review of the available literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Background and Rationale
This compound was developed through a multidisciplinary approach that combined chemical and genetic screening with computational modeling. The foundational research, published in Nature Chemical Biology by Sonoshita et al. in 2018, aimed to rationally design kinase inhibitors with an improved therapeutic index. The core concept behind a "tumor-calibrated inhibitor" is to achieve a unique polypharmacology that potently inhibits key oncogenic drivers while avoiding "anti-targets" that can lead to toxicity or limit efficacy.[1][2]
Mechanism of Action: Targeting the RAS/MAPK Pathway
This compound exerts its anti-tumor effects through the inhibition of the RAS/MAPK signaling cascade.[1][3] This pathway is a cornerstone of intracellular signaling, relaying extracellular cues to the nucleus to control fundamental cellular processes. In many cancers, mutations in components of this pathway, such as RAS or BRAF, lead to its constitutive activation, driving uncontrolled cell growth.
This compound has been shown to strongly inhibit RAS pathway activity in human medullary thyroid carcinoma (MTC) cell lines.[1] While the precise binding mode and the full spectrum of its direct kinase targets are still being elucidated, its functional effect is a clear suppression of this oncogenic signaling.
References
In Vitro and In Vivo Efficacy of APS6-45: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of APS6-45, an orally active, tumor-calibrated inhibitor (TCI). The following sections detail the in vitro and in vivo studies that establish its mechanism of action and anti-tumor activity, with a focus on medullary thyroid carcinoma (MTC). All data and protocols are derived from the seminal work of Sonoshita M, et al. in Nature Chemical Biology (2018).
Core Compound Information
| Compound Name | Chemical Formula | Molecular Weight | CAS Number | Mechanism of Action |
| This compound | C23H16F8N4O3[1] | 548.39 g/mol [1] | 2188236-41-9[1] | Inhibition of RAS/MAPK signaling[2][3] |
In Vitro Studies
This compound has demonstrated potent and specific activity in cellular models of medullary thyroid carcinoma. The primary cell lines used in these investigations were the human MTC cell lines TT and MZ-CRC-1.
Quantitative In Vitro Data
| Assay | Cell Line | Concentration Range | Treatment Duration | Key Findings |
| Soft Agar Colony Formation | TT | 3-30 nM[2] | 3 weeks[2] | Strong suppression of colony formation. |
| RAS Pathway Inhibition | TT and MZ-CRC-1 | 1 µM[2] | 1 hour[2] | Potent inhibition of RAS pathway signaling. |
Experimental Protocols
2.2.1. Cell Culture
-
TT Cells: Cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum.[4]
-
MZ-CRC-1 Cells: Maintained in DMEM supplemented with 10% fetal bovine serum.[4]
-
General Conditions: All cells were maintained in a humidified atmosphere at 37°C with 5% CO2.[5]
2.2.2. Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Base Layer Preparation: A layer of 0.5% agar in the respective complete cell culture medium is solidified in 6-well plates.
-
Cell Layer Preparation: TT cells are trypsinized, counted, and resuspended in a 0.35% agar solution in complete medium.
-
Plating: The cell-agar suspension is plated on top of the base layer.
-
Treatment: this compound is added to the medium at the specified concentrations (3-30 nM).
-
Incubation: Plates are incubated for 3 weeks, with fresh medium and this compound being replenished twice a week.
-
Analysis: Colonies are stained with crystal violet and counted.
2.2.3. Western Blotting for RAS/MAPK Pathway Activity
This technique is used to measure the levels of key proteins in a signaling pathway.
-
Cell Lysis: TT and MZ-CRC-1 cells are treated with 1 µM this compound for 1 hour. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key RAS/MAPK pathway proteins (e.g., phosphorylated ERK, total ERK, etc.).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
The anti-tumor efficacy and pharmacokinetic profile of this compound were evaluated in a mouse xenograft model of medullary thyroid carcinoma.
Quantitative In Vivo Data
| Study Type | Animal Model | Dosage and Administration | Treatment Duration | Key Findings |
| Efficacy | Female nude mice with TT cell xenografts[6] | 10 mg/kg, oral gavage, daily[2] | 30 days[2] | Inhibition of tumor growth with partial or complete responses in 75% of mice; well-tolerated.[2] |
| Toxicity | Mice | 0.1-160 mg/kg, single oral dose[2] | Single dose | No detectable toxic effects.[2] |
| Pharmacokinetics | Male ICR mice[6] | 20 mg/kg, single oral dose[2] | 24 hours[2] | Half-life (T1/2): 5.6 h, Max Concentration (Cmax): 9.7 µM, Area Under the Curve (AUC0-24): 123.7 µM•h.[2] |
Experimental Protocols
3.2.1. TT Xenograft Model
-
Cell Implantation: TT cells are harvested and injected subcutaneously into the flank of female nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered daily by oral gavage at a dose of 10 mg/kg.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the 30-day treatment period.
-
Endpoint: At the end of the study, tumors are excised and weighed.
3.2.2. Pharmacokinetic Study
-
Dosing: A single oral dose of 20 mg/kg of this compound is administered to male ICR mice.
-
Blood Sampling: Blood samples are collected at various time points over a 24-hour period.
-
Plasma Analysis: The concentration of this compound in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as T1/2, Cmax, and AUC are calculated from the plasma concentration-time data.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental designs, the following diagrams have been generated.
Caption: this compound inhibits the RAS/MAPK signaling pathway.
Caption: In vitro experimental workflow for this compound evaluation.
Caption: In vivo xenograft study workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. Medullary Thyroid Carcinoma Cell Lines Contain a Self-Renewing CD133+ Population that Is Dependent on Ret Proto-Oncogene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: Potential Therapeutic Applications of APS6-45
For Researchers, Scientists, and Drug Development Professionals
Abstract
APS6-45 is a novel, orally active, tumor-calibrated inhibitor demonstrating significant potential in the treatment of Medullary Thyroid Carcinoma (MTC). Developed through a rational drug design approach aimed at optimizing polypharmacology, this compound exhibits a superior therapeutic index compared to its parent compounds. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic application of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound, with the chemical name 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide, is a small molecule inhibitor (CAS No. 2188236-41-9; Molecular Formula: C23H16F8N4O3) designed to target key oncogenic signaling pathways. It was developed through the chemical refinement of the multi-kinase inhibitor sorafenib. The primary innovation behind this compound was to reduce its affinity for "anti-targets" – kinases like BRAF and Lk6/MKNK whose inhibition can lead to toxicity or paradoxical pathway activation – while maintaining or enhancing its activity against pro-oncogenic targets. This "tumor-calibrated" approach, utilizing a Drosophila screening platform, has resulted in a compound with a promising efficacy and safety profile in preclinical MTC models.
Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the RAS/MAPK signaling cascade.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, including MTC. This compound exerts its therapeutic effect by targeting key kinases within this pathway, thereby preventing the downstream signaling that drives tumor growth.
Signaling Pathway Diagram
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Kd (nM) | Description |
| RET | 2.5 | Primary oncogenic driver in MTC. |
| RET (M918T mutant) | 1.8 | Common activating mutation in MTC. |
| BRAF | >10,000 | "Anti-target"; inhibition can cause toxicity. |
| MKNK1 | >10,000 | "Anti-target"; inhibition linked to adverse effects. |
Kd values represent the dissociation constant, with lower values indicating stronger binding affinity.
Table 2: In Vitro Efficacy of this compound in Human MTC Cell Lines
| Cell Line | Assay | Concentration | Result |
| TT | Soft Agar Colony Formation | 3-30 nM | Strong suppression of colony formation.[1][3] |
| TT | RAS/MAPK Pathway Signaling (pERK) | 1 µM | Strong inhibition of pathway activity.[1][3] |
| MZ-CRC-1 | RAS/MAPK Pathway Signaling (pERK) | 1 µM | Strong inhibition of pathway activity.[1][3] |
Table 3: In Vivo Efficacy of this compound in a Human MTC Xenograft Mouse Model
| Animal Model | Dosing Regimen | Outcome |
| Nude mice with TT tumors | 10 mg/kg, daily oral administration | 75% of tumors showed partial or complete response.[1][3] |
| Well-tolerated with no significant effect on body weight.[3] |
Table 4: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing |
| Half-life (T1/2) | 5.6 hours | 20 mg/kg, single oral dose.[1] |
| Cmax | 9.7 µM | 20 mg/kg, single oral dose.[1] |
| AUC0-24 | 123.7 µM•h | 20 mg/kg, single oral dose.[1] |
| MTD | >160 mg/kg | Single oral dose.[3] |
Cmax: Maximum plasma concentration; AUC: Area under the curve; MTD: Maximum tolerated dose.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
In Vitro Kinase Binding Assay
The dissociation constants (Kd) of this compound against target kinases were determined using a competitive binding assay.
Caption: Workflow for the in vitro kinase binding assay.
Protocol:
-
Kinase Immobilization: Recombinant human kinases (RET, RET M918T, BRAF, MKNK1) were immobilized on a solid support matrix.
-
Reference Ligand: A fluorescently labeled, broad-spectrum kinase inhibitor was added at a concentration close to its Kd for each kinase.
-
Compound Addition: this compound was added in a series of dilutions (e.g., 11-point, 3-fold serial dilution).
-
Incubation: The mixture was incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence signal was measured. A decrease in signal indicates displacement of the reference ligand by this compound.
-
Data Analysis: The data was fitted to a dose-response curve to calculate the IC50, which was then converted to a Kd value.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Protocol:
-
Base Agar Layer: A layer of 0.6% agar in complete culture medium was prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: Human MTC (TT) cells were trypsinized and resuspended in complete medium.
-
Top Agar Layer: A cell suspension (e.g., 5,000 cells/well) was mixed with 0.35% agar in complete medium containing various concentrations of this compound (3-30 nM) or vehicle control (DMSO).
-
Plating: The cell/agar mixture was layered on top of the base agar.
-
Incubation: Plates were incubated at 37°C in a humidified incubator for 3 weeks.
-
Colony Staining and Counting: Colonies were stained with crystal violet and counted using a light microscope.
Western Blot for RAS/MAPK Pathway Inhibition
This method was used to measure the phosphorylation status of ERK (pERK), a key downstream effector in the RAS/MAPK pathway.
Protocol:
-
Cell Treatment: Human MTC cells (TT and MZ-CRC-1) were cultured to ~80% confluency and then treated with 1 µM this compound or DMSO for 1 hour.
-
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against pERK and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Human MTC Xenograft Mouse Model
This in vivo model was used to evaluate the anti-tumor activity of this compound.
Caption: Workflow for the human MTC xenograft mouse model study.
Protocol:
-
Cell Implantation: Female nude mice (6 weeks old) were subcutaneously implanted with human MTC (TT) cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received daily oral gavage of this compound (10 mg/kg). The control group received the vehicle.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
Study Duration: The treatment was continued for 30 days.
-
Endpoint Analysis: At the end of the study, the percentage of tumors showing partial or complete response was determined.
Conclusion and Future Directions
This compound is a promising therapeutic candidate for Medullary Thyroid Carcinoma, demonstrating potent and selective inhibition of the RAS/MAPK pathway. Preclinical data highlights its strong anti-tumor efficacy both in vitro and in vivo, coupled with a favorable pharmacokinetic and safety profile. The rational design of this compound to avoid known "anti-targets" represents a significant advancement in the development of targeted cancer therapies with an improved therapeutic window.
Future research should focus on comprehensive toxicology studies to further establish the safety profile of this compound. Investigating its efficacy in other RAS/MAPK-driven malignancies is also a logical next step. Ultimately, the compelling preclinical data presented here provides a strong rationale for advancing this compound into clinical trials for the treatment of MTC and potentially other cancers.
References
APS6-45: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for APS6-45, a potent and orally active tumor-calibrated inhibitor of the RAS/MAPK signaling pathway. While specific quantitative data for this compound is limited in publicly available resources, this document outlines the established methodologies and best practices for determining these critical parameters. The guide is intended to support research and development activities by providing a framework for solubility and stability assessment.
Introduction to this compound
This compound has demonstrated significant anti-tumor activity by targeting the RAS/MAPK signaling cascade. Its development as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, pharmacokinetic profiling, and ensuring drug safety and efficacy.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation feasibility. Based on available information, the solubility of this compound has been characterized in Dimethyl Sulfoxide (DMSO) and a general aqueous solution.
Table 1: Known Solubility Data for this compound
| Solvent | Concentration | Method | Notes |
| DMSO | 240 mg/mL (437.64 mM)[1] | Not Specified | Sonication is recommended to aid dissolution[1]. |
| Aqueous Solution | ≥ 2.08 mg/mL (3.79 mM) | Not Specified | Clear solution obtained[2]. |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Phosphate Buffered Saline (PBS) at various pH values, ethanol, methanol, acetonitrile, propylene glycol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The excess solid should be visually present.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve of this compound in the same solvent should be prepared for accurate quantification.
-
Data Reporting: Report the solubility as mg/mL or µg/mL at the specified temperature and pH.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile of this compound
Understanding the stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Note: Detailed stability data from forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis) are not publicly available for this compound. The following sections describe the standard protocols for conducting such studies according to ICH guidelines.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the drug substance. These studies are crucial for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidation studies
-
Photostability chamber for photolytic studies
-
Oven for thermal stress studies
-
Validated stability-indicating HPLC method
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions (and solid drug substance for thermal and photolytic studies) to the stress conditions outlined below.
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
-
Acidic Conditions: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Conditions: Treat a solution of this compound with 0.1 M NaOH at room temperature.
-
Neutral Conditions: Reflux a solution of this compound in water.
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Expose the solid drug substance to elevated temperatures (e.g., 60-80°C) for a specified period.
Caption: Forced Degradation Experimental Workflow.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of RAS/MAPK Pathway by this compound.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound and provides a framework of standard methodologies for the comprehensive characterization of these properties. For the successful development of this compound as a therapeutic agent, it is imperative that detailed solubility and stability studies are conducted to generate the necessary data for formulation design, regulatory submissions, and to ensure the delivery of a safe and effective drug product. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
Methodological & Application
Application Note: APS6-45 Experimental Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a detailed protocol for the culture of adherent mammalian cells and the subsequent evaluation of the experimental compound APS6-45. The following protocols outline the necessary steps for cell line maintenance, cryopreservation, and a colorimetric assay to determine cell viability upon treatment with this compound. The data presented is representative of expected outcomes and should be adapted based on the specific cell line and experimental conditions used.
Cell Line Maintenance and Culture
General Cell Culture Recommendations
Proper aseptic technique is critical for successful cell culture. All procedures should be performed in a Class II biological safety cabinet. All media, supplements, and reagents must be sterile.
| Parameter | Recommendation |
| Cell Line | HeLa (or other suitable adherent mammalian cell line) |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Incubation Conditions | 37°C, 5% CO2, 95% humidity |
| Subculture Confluency | 80-90% |
| Medium Replacement | Every 2-3 days |
Protocol for Thawing Cryopreserved Cells
-
Warm complete culture medium to 37°C in a water bath.
-
Retrieve a vial of cryopreserved cells from liquid nitrogen storage.
-
Thaw the vial quickly by swirling it in the 37°C water bath until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in the biological safety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant, which contains residual cryoprotectant.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
Protocol for Subculturing Adherent Cells
-
Aspirate the culture medium from the flask once cells reach 80-90% confluency.
-
Wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.
-
Aspirate the PBS.
-
Add 2 mL of Trypsin-EDTA solution to the flask and briefly swirl to coat the cell monolayer.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 8 mL of complete culture medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new T-75 flask containing pre-warmed complete culture medium.
-
Incubate at 37°C with 5% CO2.
Caption: Workflow for assessing cell viability after this compound treatment.
This compound Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of the experimental compound this compound on cell viability using a colorimetric MTT assay.
Materials and Reagents
-
96-well flat-bottom sterile culture plates
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells as described in the subculturing protocol.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.
Formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 5 | 0.95 ± 0.05 | 76.0% |
| 10 | 0.68 ± 0.04 | 54.4% |
| 25 | 0.32 ± 0.03 | 25.6% |
| 50 | 0.15 ± 0.02 | 12.0% |
| 100 | 0.08 ± 0.01 | 6.4% |
Hypothetical Signaling Pathway Affected by this compound
The compound this compound is hypothesized to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway. Inhibition of Akt leads to the de-repression of pro-apoptotic factors like Bad, ultimately activating the caspase cascade.
Caption: this compound inhibits PI3K/Akt, promoting apoptosis.
Application Notes and Protocols for APS6-45 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of APS6-45, a potent and orally active tumor-calibrated inhibitor of the RAS/MAPK signaling pathway, in a mouse model of Medullary Thyroid Carcinoma (MTC). This document includes detailed protocols for in vivo efficacy studies, pharmacokinetic analysis, and the preparation of this compound for administration. Additionally, it presents key quantitative data in a structured format and visual diagrams of the underlying signaling pathway and experimental workflows to facilitate experimental design and execution.
Introduction
This compound is a novel small molecule inhibitor that demonstrates significant anti-tumor activity by targeting the RAS/MAPK signaling cascade.[1] Its unique polypharmacology, which includes the inhibition of key kinases such as RET, BRAF, and MKNK1, makes it a promising candidate for cancers driven by aberrant signaling through this pathway.[2] Preclinical studies have shown that this compound can lead to partial or complete tumor responses in xenograft models of human Medullary Thyroid Carcinoma (MTC), a malignancy often characterized by mutations in the RET proto-oncogene.[3][4] These notes are intended to provide researchers with the necessary information to effectively design and conduct in vivo studies using this compound in a mouse model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Medullary Thyroid Carcinoma (MTC) Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female nude mice (6 weeks old) | [3] |
| Cell Line | TT (human Medullary Thyroid Carcinoma) | [3] |
| Dosage | 10 mg/kg | [3] |
| Administration | Oral gavage (p.o.), daily for 30 days | [3] |
| Reported Outcome | Inhibition of TT tumor growth, well-tolerated with no significant effect on body weight. Led to partial or complete responses in 75% of treated mice. | [3][5] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Male ICR mice (6 weeks old) | [3] |
| Dosage | 20 mg/kg (single dose) | [3] |
| Administration | Oral gavage (p.o.) | [3] |
| T1/2 (Half-life) | 5.6 hours | [3] |
| Cmax (Peak Plasma Concentration) | 9.7 µM | [3] |
| AUC0-24 (Area Under the Curve) | 123.7 µM•h | [3] |
Table 3: Toxicology Overview of this compound in Mice
| Dosage Range (single dose) | Observation | Reference |
| 0.1 - 160 mg/kg | No detectable toxic effects | [3][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to inhibit key kinases within this cascade, including RET, BRAF, and MKNK1. The diagram below illustrates the signaling pathway and the points of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[5]
-
For the working solution, dilute the DMSO stock solution in corn oil. For a 10 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, a 2 mg/mL working solution is required.[5]
-
To prepare 1 mL of a 2 mg/mL working solution, add 96.2 µL of the 20.8 mg/mL DMSO stock solution to 903.8 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.[6]
-
Prepare the working solution fresh daily.
Protocol 2: Medullary Thyroid Carcinoma (MTC) Xenograft Mouse Model
Materials:
-
TT human medullary thyroid carcinoma cell line
-
Female athymic nude mice (6-8 weeks old)
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Calipers or ultrasound imaging system
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO in corn oil)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture TT cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.[1] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[5]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Administer this compound (10 mg/kg) or the vehicle control daily via oral gavage for the duration of the study (e.g., 30 days).[3]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The humane endpoint for a single tumor is a volume of 2000 mm3 or a longest dimension of 2.0 cm for a mouse.[5] Animals should also be euthanized if they show signs of distress or a body weight loss of more than 20%.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Analyze the data to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a promising therapeutic agent for MTC and potentially other cancers driven by the RAS/MAPK pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct further preclinical evaluation of this compound in a mouse model. Adherence to these detailed methodologies will help ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medullarythyroidcancer.org [medullarythyroidcancer.org]
- 5. animalcare.jhu.edu [animalcare.jhu.edu]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
APS6-45 dosage and administration guidelines
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
APS6-45 is a potent, orally active, tumor-calibrated inhibitor (TCI) designed to target the RAS/MAPK signaling pathway with high efficacy and a favorable safety profile. Developed through a multidisciplinary approach involving chemical and genetic screening, this compound has demonstrated significant antitumor activity in preclinical models of medullary thyroid carcinoma (MTC). These application notes provide detailed guidelines and protocols for researchers utilizing this compound in in vitro and in vivo studies.
Mechanism of Action
This compound functions as an inhibitor of the RAS/MAPK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in various cancers. This compound was rationally designed to have a unique polypharmacology, optimizing its inhibitory activity against key targets within the RAS/MAPK pathway while minimizing off-target effects that can lead to toxicity.
Figure 1: Simplified RAS/MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration | Duration | Effect |
| Soft Agar Colony Formation | TT (human Medullary Thyroid Carcinoma) | 3-30 nM | 3 weeks | Strong suppression of colony formation[1] |
| RAS Pathway Activity (Western Blot) | TT, MZ-CRC-1 | 1 µM | 1 hour | Strong inhibition of RAS pathway signaling[1] |
Table 2: In Vivo Efficacy of this compound in TT Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Duration | Outcome |
| Female nude mice with TT cell xenografts | This compound (10 mg/kg, p.o.) | Daily | 30 days | Inhibition of tumor growth with no effect on body weight; partial or complete responses in 75% of mice[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Dose (single) | T1/2 | Cmax | AUC0-24 |
| Male ICR mice | 20 mg/kg, p.o. | 5.6 hours | 9.7 µM | 123.7 µM•h |
Table 4: Acute Toxicity of this compound in Mice
| Animal Model | Dose Range (single, p.o.) | Observation |
| Mice | 0.1-160 mg/kg | No detectable toxic effects |
Experimental Protocols
In Vitro Assays
a. Cell Culture
-
Cell Lines:
-
TT (human Medullary Thyroid Carcinoma): ATCC® CRL-1803™
-
MZ-CRC-1 (human Medullary Thyroid Carcinoma)
-
-
Culture Medium:
-
TT cells: F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
MZ-CRC-1 cells: RPMI-1640 Medium supplemented with 10% FBS.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
b. Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of transformation.
-
Materials:
-
Base agar: 2X culture medium mixed 1:1 with 1.2% agar solution.
-
Top agar: 2X culture medium mixed 1:1 with 0.7% agar solution, containing cells and this compound.
-
6-well plates.
-
-
Protocol:
-
Prepare the base layer by adding 2 mL of base agar to each well of a 6-well plate. Allow to solidify at room temperature.
-
Trypsinize and count TT cells.
-
Resuspend cells in culture medium at the desired concentration.
-
Prepare the top agar layer by mixing the cell suspension with the 0.7% agar solution and the desired concentrations of this compound (3-30 nM) or vehicle control.
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 weeks.
-
Feed the colonies by adding 200 µL of fresh medium to the top of the agar twice a week.
-
After 3 weeks, stain the colonies with 0.005% crystal violet and count them using a microscope.
-
c. Western Blot for RAS/MAPK Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the RAS/MAPK pathway, such as ERK.
-
Protocol:
-
Seed TT or MZ-CRC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 1 µM this compound or vehicle control for 1 hour.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
-
Figure 2: Workflow for in vitro evaluation of this compound.
In Vivo Studies
a. Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: TT cells.
-
Protocol:
-
Harvest TT cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Prepare this compound for oral administration. A common vehicle is 0.5% methylcellulose in water.
-
Administer this compound at 10 mg/kg or vehicle control daily via oral gavage.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Continue treatment for 30 days or until the tumor volume in the control group reaches the predetermined endpoint.
-
b. Pharmacokinetic Study
-
Animal Model: Male ICR mice (6-8 weeks old).
-
Protocol:
-
Fast the mice overnight before dosing.
-
Prepare this compound for oral administration.
-
Administer a single dose of 20 mg/kg this compound via oral gavage.
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (T1/2, Cmax, AUC) using appropriate software.
-
Figure 3: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for APS6-45
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS6-45 is a potent and orally active tumor-calibrated inhibitor (TCI) that targets RAS/MAPK signaling pathways, demonstrating significant antitumor activity.[1][2] Proper reconstitution and storage of this compound are critical to ensure its stability and efficacy in in vitro and in vivo experimental settings. These application notes provide detailed protocols for the reconstitution and storage of this compound, along with stability information to guide its use in research.
Product Information
| Identifier | Value |
| Catalog Number | HY-124944[1] |
| CAS Number | 2188236-41-9[1] |
| Molecular Formula | C₂₃H₁₆F₈N₄O₃[1] |
| Molecular Weight | 548.39 g/mol [1] |
| Target | Ras[1] |
| Pathway | GPCR/G Protein; MAPK/ERK Pathway[1] |
Reconstitution of this compound
Materials Required
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile (for in vivo applications)
-
Sterile, airtight vials
-
Ultrasonic bath
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol for Preparing Stock Solutions for In Vitro Use
This compound is soluble in DMSO.[1][3] An ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required volume of DMSO to add to the lyophilized powder.
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the calculated volume of sterile DMSO to the vial.
-
Dissolution: Vortex the vial thoroughly to mix. If necessary, use an ultrasonic bath to ensure complete dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials.
Table 1: DMSO Volume for Reconstituting this compound [1][3]
| Mass of this compound | Desired Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | 1.8235 mL |
| 5 mM | 0.3647 mL | |
| 10 mM | 0.1824 mL | |
| 5 mg | 1 mM | 9.1176 mL |
| 5 mM | 1.8235 mL | |
| 10 mM | 0.9118 mL | |
| 10 mg | 1 mM | 18.2352 mL |
| 5 mM | 3.6470 mL | |
| 10 mM | 1.8235 mL |
Protocol for Preparing Solutions for In Vivo Use
For oral administration in animal models, a solution of this compound in a mixture of DMSO and corn oil is recommended.[1][2]
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol. A suggested concentration is 20.8 mg/mL.[2]
-
Dilution in Corn Oil: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Co-solvent: Sequentially add the corn oil to the DMSO stock. A common ratio is 10% DMSO and 90% corn oil.[1][2]
-
Mix Thoroughly: Vortex the solution until it is homogeneous and clear. The solubility in this mixture is ≥ 2.08 mg/mL.[1][2]
-
Fresh Preparation: It is recommended to prepare this working solution fresh on the day of use.[2]
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
Lyophilized Powder
Store the lyophilized powder in a tightly sealed vial.
Table 2: Storage Conditions for Lyophilized this compound
| Temperature | Duration |
| -20°C | 3 years[1][3] |
| 4°C | 2 years[1] |
Reconstituted Solutions
Store reconstituted solutions in tightly sealed, light-protected vials.
Table 3: Storage Conditions for Reconstituted this compound in Solvent
| Temperature | Duration |
| -80°C | 2 years[1][2] |
| -20°C | 1 year[1][2] |
Note: For optimal results, it is recommended to use freshly prepared solutions for experiments. Avoid repeated freeze-thaw cycles.
Biological Activity
This compound has been shown to inhibit RAS/MAPK signaling. In vitro, it strongly suppresses colony formation of human Medullary Thyroid Carcinoma (MTC) cells and inhibits RAS pathway activity signaling in MTC cell lines.[1][2] In vivo, orally administered this compound inhibits tumor growth in mice and exhibits a long half-life.[1][2]
Safety Precautions
This compound is for research use only.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area.
Disclaimer
The information provided in these application notes is for reference only. Researchers should optimize protocols based on their specific experimental requirements. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[1][2]
References
Application Notes and Protocols: Assessing the Efficacy of APS6-45 in Western Blot Analysis
For researchers, scientists, and drug development professionals, Western blot analysis is a pivotal technique to elucidate the molecular effects of therapeutic compounds. This document provides detailed application notes and protocols for utilizing Western blot to assess the efficacy of APS6-45 , a tumor-calibrated inhibitor of the RAS/MAPK signaling pathway.[1][2][3]
Introduction to this compound
This compound is an orally active, small molecule inhibitor that demonstrates a unique polypharmacology.[2] It functions as a tumor-calibrated inhibitor (TCI) that targets the RAS/MAPK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival.[1][4] Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to strongly inhibit RAS pathway activity in human medullary thyroid carcinoma (MTC) cell lines and suppress tumor growth in xenograft models.[1][3] Western blot is an indispensable tool for quantifying the downstream effects of this compound by measuring changes in the phosphorylation state of key pathway proteins, such as ERK1/2.[5][6]
I. Signaling Pathway Overview
The RAS/MAPK pathway is a multi-tiered kinase cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS activates RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2 (also known as p44/42 MAPK).[4] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival.[4][7] this compound treatment is expected to decrease the levels of phosphorylated ERK.
Figure 1: Simplified RAS/MAPK signaling cascade and the inhibitory action of this compound.
II. Experimental Workflow for this compound Efficacy Testing
The overall process involves treating cultured cancer cells with this compound, preparing cell lysates, and then performing a Western blot to detect changes in protein phosphorylation.
Figure 2: Experimental workflow for Western blot analysis of this compound-treated cells.
III. Detailed Protocols
This section provides a comprehensive protocol for a typical Western blot experiment to assess the effect of this compound on ERK phosphorylation in a human cancer cell line.
A. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., TT human medullary thyroid carcinoma cells) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To minimize basal levels of ERK phosphorylation, you may replace the growth medium with a serum-free medium for 4-6 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time. A 1-hour treatment is often sufficient to observe changes in phosphorylation.[1] Include a vehicle-only control (e.g., DMSO).
B. Lysate Preparation
-
Washing: After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
C. Protein Quantification
-
Assay: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) or Bradford assay, to determine the protein concentration of each sample.
-
Normalization: Based on the quantification results, normalize all samples to the same concentration with lysis buffer. This ensures equal protein loading in the subsequent steps.
D. Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (typically 20-30 µg) from each sample with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (a 10% or 12% gel is suitable for ERK proteins, which are ~42/44 kDa). Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step (as in D6).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film. Ensure the signal is within the linear range of detection to allow for accurate quantification.[8][9][10]
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane should be stripped of the bound antibodies and re-probed for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Incubate the membrane in a stripping buffer (e.g., a glycine-HCl based buffer) for 15-30 minutes.[5]
-
Wash thoroughly, re-block, and then incubate with a primary antibody for total ERK.
-
Repeat the detection steps.
-
Strip and re-probe again for the loading control antibody.
-
IV. Data Presentation and Analysis
Quantitative analysis is crucial for interpreting the results of inhibitor studies.[8] Densitometry software (e.g., ImageJ) is used to measure the intensity of the Western blot bands.[11] The p-ERK signal should be normalized to the total ERK signal for each sample. This ratio is then normalized to the loading control to correct for any variations in protein loading.
Quantitative Data Summary
The following tables present hypothetical data from a dose-response experiment.
Table 1: Densitometry Readings (Arbitrary Units)
| This compound (nM) | p-ERK Signal | Total ERK Signal | Loading Control (GAPDH) |
| 0 (Vehicle) | 25,000 | 26,000 | 30,000 |
| 10 | 20,500 | 25,500 | 29,500 |
| 50 | 12,000 | 26,200 | 30,100 |
| 100 | 6,500 | 25,800 | 29,800 |
| 500 | 1,500 | 26,100 | 30,200 |
| 1000 | 500 | 25,900 | 29,900 |
Table 2: Normalized p-ERK Levels
| This compound (nM) | (p-ERK / Total ERK) | Normalized to Loading Control | Relative p-ERK Level (%) |
| 0 (Vehicle) | 0.962 | 1.000 | 100.0 |
| 10 | 0.804 | 0.844 | 84.4 |
| 50 | 0.458 | 0.476 | 47.6 |
| 100 | 0.252 | 0.264 | 26.4 |
| 500 | 0.057 | 0.060 | 6.0 |
| 1000 | 0.019 | 0.020 | 2.0 |
Calculation: Normalized value = [(p-ERK / Total ERK)sample / (GAPDH)sample] / [(p-ERK / Total ERK)control / (GAPDH)control]
Antibody and Reagent Recommendations
Table 3: Recommended Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier Example |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000 | Cell Signaling Technology #4370 |
| p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 | Cell Signaling Technology #4695 |
| GAPDH | Rabbit | 1:1000 - 1:3000 | Cell Signaling Technology #5174 |
| Anti-rabbit IgG, HRP-linked Antibody | Goat | 1:5000 - 1:10000 | Cell Signaling Technology #7074 |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
By following these detailed protocols and data analysis guidelines, researchers can effectively use Western blot analysis to quantify the inhibitory effects of this compound on the RAS/MAPK signaling pathway, providing crucial insights for drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MEK-ERK Pathway Antibodies | Rockland [rockland.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. yorku.ca [yorku.ca]
Application Notes and Protocols for Immunofluorescence Staining Using a Novel Primary Antibody
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel primary antibody, exemplified here as APS6-4_5_, for immunofluorescence (IF) staining. The following sections detail the principles of immunofluorescence, a step-by-step protocol for staining, and guidance on data interpretation and optimization.
Introduction to Immunofluorescence
Immunofluorescence is a powerful technique that employs fluorescently labeled antibodies to detect and visualize specific target antigens within cells and tissues.[1][2] This method is invaluable for studying the subcellular localization, expression levels, and co-localization of proteins. The protocol can be broadly divided into several key stages: sample preparation (fixation and permeabilization), blocking, antibody incubation, and imaging.[3][4][5]
The specificity of the primary antibody is the most critical factor for a successful immunofluorescence experiment.[3] When using a new antibody like APS6-4_5_, it is essential to perform optimization experiments to determine the ideal conditions for fixation, antibody concentration, and incubation times.
Pre-Staining Considerations and Optimization
Before beginning the staining protocol, several factors should be considered to ensure optimal results.
-
Cell Seeding: Cells should be seeded on sterile coverslips or in chamber slides to achieve 60-80% confluency at the time of staining.[6]
-
Fixation: The choice of fixative can significantly impact the preservation of the antigen's epitope. Common fixatives include 4% paraformaldehyde (PFA), which cross-links proteins, and cold methanol or acetone, which precipitate proteins.[3][4][5] The optimal fixation method should be determined experimentally. For instance, methanol fixation is not compatible with phalloidin staining.[4]
-
Permeabilization: To allow the antibody to access intracellular antigens, the cell membrane must be permeabilized. Detergents like Triton X-100 or saponin are commonly used.[5] This step is not necessary for antibodies targeting extracellular epitopes.
-
Blocking: Blocking with a solution such as bovine serum albumin (BSA) or normal serum is crucial to prevent non-specific binding of the antibodies.[5][6]
-
Antibody Dilution: The optimal concentration for the primary and secondary antibodies should be determined through a series of titration experiments to achieve a high signal-to-noise ratio.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a general framework for immunofluorescence staining of adherent cells.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS or ice-cold Methanol)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Primary Antibody (APS6-4_5_)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or chamber slides to the desired confluency.
-
Washing: Gently rinse the cells twice with PBS to remove the culture medium.[4][5]
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization (if required): Incubate with permeabilization buffer for 10-15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the APS6-4_5_ primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4][5]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 30-60 minutes at room temperature, protected from light.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (0.5 µg/ml) for 5-10 minutes.[5]
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[5]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Data Presentation and Optimization Table
For a new antibody like APS6-4_5_, it is crucial to systematically optimize the staining conditions. The following table provides a template for recording the results of such optimization experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Fixation | 4% PFA, 15 min | Cold Methanol, 10 min | ||
| Permeabilization | 0.1% Triton X-100 | 0.5% Triton X-100 | ||
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | 1:1000 |
| Incubation Time (Primary) | 1 hour, RT | Overnight, 4°C | ||
| Secondary Antibody Dilution | 1:500 | 1:1000 | ||
| Signal Intensity | (e.g., +, ++, +++) | |||
| Background | (e.g., Low, Medium, High) | |||
| Notes |
Signaling Pathway and Experimental Workflow
Based on available information, APS6-45 has been identified as an inhibitor of the RAS-MAPK signaling pathway.[7] Understanding this pathway can provide context for the expected localization and expression of the target protein.
References
- 1. ptglab.com [ptglab.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. ibidi.com [ibidi.com]
- 4. biotium.com [biotium.com]
- 5. arigobio.com [arigobio.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for APS6-45 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS6-45 is an orally active, tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention. This compound has demonstrated anti-tumor activity by inhibiting this signaling cascade.[1][2] These application notes provide detailed protocols for evaluating the inhibitory activity of this compound on key enzymes within the RAS/MAPK pathway, specifically focusing on assays for RAS activation and downstream MEK1/2 kinase activity.
Data Presentation
The inhibitory effects of this compound can be quantified to determine its potency and guide experimental design. Below is a summary of its reported biological activities.
| Parameter | Assay Type | Cell Line/System | Concentration/Dosage | Observed Effect | Reference |
| RAS Pathway Inhibition | Cellular Assay | TT and MZ-CRC-1 (Human Medullary Thyroid Carcinoma) | 1 µM | Strong inhibition of RAS pathway activity signaling. | [1][2] |
| Colony Formation | Cellular Assay | TT (Human Medullary Thyroid Carcinoma) | 3-30 nM (3 weeks) | Strong suppression of colony formation in soft agar. | [1] |
| Tumor Growth | In Vivo (Mouse Xenograft) | TT cells implanted in female nude mice | 10 mg/kg (daily p.o. for 30 days) | Inhibition of tumor growth with partial or complete responses in 75% of mice; well-tolerated. | [1] |
| Pharmacokinetics | In Vivo (Mouse) | Male ICR mice | 20 mg/kg (single p.o.) | T½ = 5.6 h, Cmax = 9.7 µM, AUC0-24 = 123.7 µM•h | [1] |
Signaling Pathway
The RAS/MAPK pathway is a cascade of proteins that transduce signals from cell surface receptors to the DNA in the nucleus. This compound is known to inhibit this pathway.
References
Application Notes and Protocols: The Role of Small Molecules in CRISPR-Cas9 Experiments
A thorough review of scientific literature and available data reveals no specific compound designated "APS6-45" in the context of CRISPR-Cas9 experiments. It is possible that this is an internal, developmental, or alternative designation for a compound not yet widely documented. This document will, therefore, provide a broader overview of the application of small molecules in CRISPR-Cas9 workflows, which would be the likely category for a compound like "this compound".
The CRISPR-Cas9 system has revolutionized genome editing, offering a powerful tool for researchers in various fields.[1][2][3] The efficiency and specificity of this system can be further enhanced by the use of small molecules that modulate different stages of the gene-editing process. These molecules can influence the delivery of CRISPR components, the activity of the Cas9 nuclease, and the DNA repair pathways that follow DNA cleavage.
Core Concepts in CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it induces a double-strand break (DSB).[4][5] The cell's natural DNA repair mechanisms then mend this break, primarily through two pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels), leading to gene knockouts.[5]
-
Homology-Directed Repair (HDR): A more precise pathway that can be used to insert specific genetic sequences, but is generally less efficient than NHEJ.[5]
The choice between these pathways is critical and can be influenced by small molecules.
Potential Applications of Small Molecules in CRISPR-Cas9 Experiments
While information on "this compound" is unavailable, small molecules are actively being explored to optimize CRISPR-Cas9 experiments in several ways:
-
Enhancing HDR Efficiency: Many research efforts are focused on identifying small molecules that can increase the frequency of precise gene editing through the HDR pathway.
-
Improving Cas9 Nuclease Activity: Certain compounds may enhance the efficiency of Cas9 cutting at the target site.
-
Reducing Off-Target Effects: Small molecules could potentially be used to improve the specificity of Cas9, minimizing edits at unintended genomic locations.
-
Modulating DNA Repair Pathways: Compounds that inhibit NHEJ or promote HDR are of significant interest for achieving specific editing outcomes.
-
Controlling Cas9 Expression: Inducible systems, often controlled by small molecules, allow for temporal control over Cas9 expression, which can reduce off-target effects and cellular toxicity.
Experimental Workflow: Integrating a Small Molecule with CRISPR-Cas9
The following diagram illustrates a general workflow for incorporating a small molecule, such as a hypothetical "this compound," into a CRISPR-Cas9 experiment.
Caption: General experimental workflow for CRISPR-Cas9 editing with a small molecule.
Signaling Pathways in CRISPR-Cas9 Host Response
The introduction of foreign materials like the CRISPR-Cas9 system can trigger cellular immune responses. For instance, the STING-STAT6 pathway has been shown to be activated by exogenous Cas9 protein in human monocytes, leading to an inflammatory response.[6] Understanding and potentially modulating such pathways with small molecules could be crucial for therapeutic applications.
Caption: STING-STAT6 pathway activated by exogenous Cas9.
Protocols
Due to the absence of specific data for "this compound", detailed protocols cannot be provided. However, a general protocol for CRISPR-Cas9 mediated gene knockout in mammalian cells is outlined below. The integration of a small molecule would typically involve adding it to the cell culture medium at a predetermined concentration and for a specific duration during the transfection and incubation steps.
General Protocol for CRISPR-Cas9 Gene Knockout in Mammalian Cells
1. sgRNA Design and Synthesis
-
Utilize online design tools to select and design sgRNAs targeting the gene of interest.
-
Synthesize the sgRNAs or clone them into an expression vector.
2. Cell Culture and Transfection
-
Culture mammalian cells to the appropriate confluency.
-
Co-transfect the cells with a Cas9 expression plasmid and the sgRNA.
-
Small Molecule Integration: If using a small molecule, add it to the culture medium at the desired concentration during or after transfection. The optimal timing and concentration would need to be determined empirically.
3. Genomic DNA Extraction and Analysis
-
After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.
-
Amplify the target genomic region by PCR.
-
Analyze the PCR products for the presence of indels using methods such as Sanger sequencing or next-generation sequencing.
Quantitative Data Analysis
The effectiveness of a small molecule in a CRISPR-Cas9 experiment would be determined by quantifying the editing efficiency. This is often expressed as the percentage of alleles that have been modified.
Table 1: Hypothetical Data on the Effect of a Small Molecule on CRISPR-Cas9 Editing Efficiency
| Treatment | Target Gene | Editing Efficiency (% Indels) |
| DMSO (Control) | Gene X | 15% |
| Small Molecule (e.g., "this compound") | Gene X | 35% |
| DMSO (Control) | Gene Y | 20% |
| Small Molecule (e.g., "this compound") | Gene Y | 45% |
This table illustrates how the quantitative data for a small molecule's effect on editing efficiency would be presented.
Conclusion
While the specific compound "this compound" remains unidentified in the context of CRISPR-Cas9 research, the use of small molecules to enhance and control the outcomes of genome editing is a promising and active area of investigation. Researchers and drug development professionals are encouraged to explore the existing literature on small molecule modulators of CRISPR-Cas9 for compounds that may fit the profile of "this compound" or serve as alternatives to achieve their experimental goals. Further clarification on the identity of "this compound" is necessary to provide more specific application notes and protocols.
References
- 1. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalijsra.com [journalijsra.com]
- 3. garvan.org.au [garvan.org.au]
- 4. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STING-STAT6 Pathway Drives Cas9-induced Host Response in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APS6-45 in In Vivo Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS6-45 is an orally active, tumor-calibrated inhibitor (TCI) designed to target the RAS/MAPK signaling pathway with high efficacy and a strongly improved therapeutic index.[1][2][3] Developed through a multidisciplinary approach that started with the FDA-approved kinase inhibitor sorafenib, this compound exhibits a unique polypharmacology.[1][2][3] Its mechanism of action involves the inhibition of key kinases within the RAS/MAPK cascade, leading to potent antitumor activity.[4] These characteristics make this compound a compelling candidate for therapeutic development, particularly in cancers driven by this pathway, such as medullary thyroid carcinoma (MTC).[1][2]
In vivo imaging techniques are crucial for the preclinical evaluation of novel therapeutics like this compound. They allow for non-invasive, longitudinal monitoring of tumor growth, assessment of therapeutic efficacy, and investigation of drug distribution and target engagement. This document provides detailed application notes and protocols for utilizing this compound in conjunction with common in vivo imaging modalities.
Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway
This compound exerts its antitumor effects by inhibiting the RAS/MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively active due to mutations in key components like RAS or RAF kinases. This compound's targeted inhibition of this pathway leads to decreased tumor cell proliferation and survival.
Figure 1: Simplified RAS/MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| TT (Human MTC) | Colony Formation | Inhibition | 3-30 nM | [4] |
| TT and MZ-CRC-1 (Human MTC) | RAS Pathway Activity | Inhibition | 1 µM |[4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Animal Model | Dosage | Parameter | Value | Reference |
|---|---|---|---|---|
| Male ICR mice | 20 mg/kg (single p.o.) | T1/2 | 5.6 h | [1] |
| Male ICR mice | 20 mg/kg (single p.o.) | Cmax | 9.7 µM | [1] |
| Male ICR mice | 20 mg/kg (single p.o.) | AUC0-24 | 123.7 µM•h |[1] |
Table 3: In Vivo Efficacy of this compound in a Human MTC Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Female nude mice | TT | 10 mg/kg (p.o. daily for 30 days) | 75% partial or complete response | [1] |
| Female nude mice | TT | 10 mg/kg (p.o. daily for 30 days) | No significant effect on body weight |[1] |
Experimental Protocols
Protocol 1: Monitoring Antitumor Efficacy of this compound using Bioluminescence Imaging (BLI)
This protocol describes how to assess the therapeutic efficacy of this compound by monitoring the growth of luciferase-expressing human MTC cells in a mouse xenograft model.
Figure 2: Experimental workflow for monitoring this compound efficacy using BLI.
Materials:
-
Luciferase-expressing human MTC cell line (e.g., TT-luc)
-
Cell culture medium and reagents
-
6-week-old female nude mice
-
This compound
-
Vehicle (e.g., corn oil)
-
D-luciferin potassium salt
-
Sterile PBS and Matrigel
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Cell Culture: Culture luciferase-expressing MTC cells under standard conditions.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin and wash with PBS.
-
Count cells and assess viability.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by caliper measurement or initial BLI.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
-
Bioluminescence Imaging:
-
Perform baseline imaging before the first treatment.
-
For imaging, anesthetize the mice with isoflurane.
-
Inject D-luciferin intraperitoneally at a dose of 150 mg/kg.
-
Wait 10-15 minutes for substrate distribution.
-
Place mice in the imaging chamber of the IVIS system and acquire bioluminescent images.
-
Repeat imaging at regular intervals (e.g., weekly) for the duration of the study (e.g., 30 days).
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the light emission from each tumor in photons per second.
-
Plot the average bioluminescent signal for each group over time to generate tumor growth curves.
-
At the end of the study, tumors can be excised for ex vivo analysis.
-
Protocol 2: Hypothetical Protocol for In Vivo PET Imaging with Radiolabeled this compound
This protocol is a hypothetical framework for assessing the biodistribution and tumor targeting of this compound using Positron Emission Tomography (PET). This would require synthesizing a radiolabeled version of this compound (e.g., [18F]this compound).
Figure 3: Workflow for PET imaging with a hypothetical radiolabeled this compound.
Materials:
-
[18F]this compound (or other radiolabeled version)
-
Mice bearing MTC xenografts
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
(Optional) Non-radiolabeled this compound for blocking studies
Methodology:
-
Radiotracer Synthesis: Synthesize and purify [18F]this compound according to established radiochemistry protocols.
-
Animal Preparation:
-
Use mice with established MTC tumors.
-
Anesthetize the mouse and maintain anesthesia throughout the imaging session.
-
-
Radiotracer Administration:
-
Administer a known amount of [18F]this compound (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference.
-
Perform a PET scan (e.g., a 60-minute dynamic scan or a static scan at a specific time point post-injection, such as 60 minutes).
-
-
Blocking Study (Optional):
-
To demonstrate target specificity, a separate cohort of mice can be pre-dosed with an excess of non-radiolabeled this compound before the administration of [18F]this compound. A significant reduction in tumor uptake of the radiotracer would indicate specific binding.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs.
-
Calculate the radiotracer uptake in these regions, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution:
-
After the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh the tissues and measure their radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. The protocols outlined above provide a framework for the preclinical evaluation of this compound using standard in vivo imaging techniques. Bioluminescence imaging is a robust method for assessing therapeutic efficacy by monitoring tumor burden over time. PET imaging with a radiolabeled version of this compound, although hypothetical at this stage, would offer valuable insights into the pharmacokinetics, biodistribution, and target engagement of the drug in vivo. These imaging approaches are integral to the comprehensive preclinical assessment of novel cancer therapeutics like this compound.
References
- 1. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to APS6-45, a RAS/MAPK Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
APS6-45 is an orally active, tumor-calibrated inhibitor (TCI) that targets the RAS/MAPK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Flow cytometry is a powerful, high-throughput technique that allows for the multiparametric analysis of single cells. This document provides detailed protocols for using flow cytometry to quantify the cellular effects of this compound, including its impact on intracellular signaling, cell cycle progression, and apoptosis.
Data Presentation
The following tables present representative quantitative data from flow cytometry experiments assessing the effects of a RAS/MAPK pathway inhibitor on cancer cell lines. This data is illustrative and serves as a template for presenting results from studies with this compound.
Table 1: Inhibition of ERK Phosphorylation by this compound
| Treatment | Concentration (µM) | Median Fluorescence Intensity (MFI) of p-ERK | % Inhibition of p-ERK |
| Untreated Control | 0 | 15,234 | 0% |
| This compound | 0.1 | 11,578 | 24% |
| This compound | 1 | 6,398 | 58% |
| This compound | 10 | 2,133 | 86% |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Untreated Control | 0 | 45.2% | 35.1% | 19.7% | 1.5% |
| This compound | 1 | 68.9% | 15.3% | 15.8% | 8.7% |
| This compound | 10 | 75.4% | 8.9% | 15.7% | 15.2% |
Table 3: Induction of Apoptosis by this compound
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | |---|---|---|---| | Untreated Control | 0 | 96.3% | 2.1% | 1.6% | | this compound | 1 | 85.1% | 9.8% | 5.1% | | this compound | 10 | 69.4% | 18.3% | 12.3% |
Signaling Pathway Diagram
The following diagram illustrates the RAS/MAPK signaling pathway, which is inhibited by this compound.
Experimental Protocols
Phospho-Flow Cytometry for p-ERK Analysis
This protocol is designed to measure the phosphorylation status of ERK, a key downstream kinase in the RAS/MAPK pathway, in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-p-ERK (Thr202/Tyr204) antibody
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO vehicle control for the desired time.
-
Harvest and Wash: Harvest cells (for adherent cells, use a gentle dissociation reagent). Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Add 1 mL of ice-cold 90% methanol while gently vortexing. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with Staining Buffer. Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-p-ERK antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Wash and Resuspend: Wash the cells once with Staining Buffer. Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the fluorochrome with the appropriate laser and collecting the emission signal in the corresponding detector.
-
Data Analysis: Gate on the single-cell population and analyze the median fluorescence intensity (MFI) of the p-ERK signal for each treatment condition.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[2][3]
Materials:
-
Treated and control cells from the experimental setup
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Harvest and Wash: Harvest approximately 1 x 10^6 cells per sample. Wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal (e.g., FL2-A).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptosis.
Apoptosis Assay (Annexin V and PI Staining)
This dual-staining protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[4][5][6]
Materials:
-
Treated and control cells
-
PBS
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Harvest and Wash: Harvest cells and wash them twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Analysis: Create a quadrant plot of Annexin V versus PI fluorescence.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Conclusion
Flow cytometry provides a robust and quantitative platform for characterizing the cellular effects of the RAS/MAPK inhibitor this compound. The protocols outlined in this document enable researchers to assess target engagement through phospho-flow analysis, evaluate cytostatic effects via cell cycle analysis, and quantify cytotoxic effects by measuring apoptosis. These methods are essential for the preclinical evaluation and mechanistic understanding of novel cancer therapeutics like this compound.
References
- 1. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 6. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting APS6-45 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APS6-45. The following information is designed to address common insolubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, tumor-calibrated inhibitor (TCI).[1][2] Its primary mechanism of action is the inhibition of the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation and survival.[1][2][3] By targeting this pathway, this compound exhibits anti-tumor activity.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q3: How can I improve the dissolution of this compound in DMSO?
To enhance the solubility of this compound in DMSO, it is recommended to warm the solution gently at 37°C and use an ultrasonic bath to facilitate dissolution.[1][3]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations that lead to precipitation.
Troubleshooting Guide for Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility problems with this compound.
Problem 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using the recommended concentration (see table below).
-
Gently warm the vial to 37°C.
-
Use an ultrasonic bath to aid dissolution.[1]
-
If the issue persists, try increasing the volume of DMSO.
-
Problem 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
-
Possible Cause: Rapid change in solvent polarity leading to compound precipitation.
-
Troubleshooting Steps:
-
Slow Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while continuously stirring or vortexing.
-
Lower Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible.
-
Increase Final DMSO Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.
-
Use of Surfactants: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween 20 (e.g., 0.01-0.05%), in your aqueous buffer to improve the solubility of the hydrophobic compound.
-
Problem 3: The working solution becomes cloudy or shows precipitation over time.
-
Possible Cause: The compound is coming out of solution due to instability at the working concentration and temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions immediately before use. Avoid long-term storage of diluted aqueous solutions.
-
Maintain Temperature: If the compound's solubility is temperature-dependent, ensure your working solution is maintained at the optimal temperature.
-
Incorporate Solubilizing Agents: For longer-term experiments, the use of solubilizing agents or co-solvents in the experimental media might be necessary, provided they do not interfere with the experimental outcomes.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 250 mg/mL[1][2] | 455.88 mM[1][2] | Warming and ultrasonication may be required.[1][3] |
Table 2: Example In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| Corn oil | 90% |
| Resulting Solubility | ≥ 2.08 mg/mL (3.79 mM) [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 548.39 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 5.48 mg.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Following warming, place the vial in an ultrasonic water bath for 15-30 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Diagram: Simplified RAS/MAPK Signaling Pathway
Caption: Inhibition of the RAS/MAPK signaling pathway by this compound.
Diagram: Troubleshooting Workflow for this compound Insolubility
References
Optimizing APS6-45 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of APS6-45 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, tumor-calibrated inhibitor (TCI). Its primary mechanism of action is the inhibition of the RAS/MAPK signaling pathway, which is a critical pathway in cell proliferation and survival. By inhibiting this pathway, this compound can suppress tumor growth.
Q2: What is a good starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on existing data, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For long-term colony formation assays in TT human Medullary Thyroid Carcinoma (MTC) cells, concentrations between 3-30 nM have been shown to be effective. For shorter-term signaling inhibition studies in TT and MZ-CRC-1 human MTC cell lines, a concentration of 1 µM has been used to strongly inhibit RAS pathway activity.
Q3: How should I prepare and store this compound?
A3: this compound should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). For creating stock solutions, consult the manufacturer's instructions for the appropriate solvent.
Q4: What are the recommended in vivo dosages for this compound?
A4: In mouse models, a daily oral administration of 10 mg/kg has been shown to inhibit the growth of TT tumors. Pharmacokinetic analysis in mice at a single 20 mg/kg oral dose showed a Cmax of 9.7 µM and a half-life of 5.6 hours.
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation is observed.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow it down based on the initial results.
-
-
Possible Cause 2: Cell line is resistant to RAS/MAPK pathway inhibition.
-
Solution: Confirm that your cell line has an active RAS/MAPK pathway. You can do this by checking for activating mutations in genes like BRAF or RAS. If the pathway is not a primary driver of proliferation in your cell line, this compound may not be effective.
-
-
Possible Cause 3: Incorrect drug preparation or storage.
-
Solution: Ensure that the this compound stock solution was prepared correctly and stored under the recommended conditions to prevent degradation.
-
Issue 2: High levels of cytotoxicity observed in control cells.
-
Possible Cause 1: Concentration is too high.
-
Solution: Lower the concentration of this compound. Even potent inhibitors can have off-target effects at high concentrations. Refer to the dose-response curve to select a concentration that is effective against the target cells while minimizing toxicity in control cells.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with solvent only) to assess the effect of the solvent on your cells.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Duration | Effect |
| In Vitro | ||||
| Colony Formation | TT human MTC | 3-30 nM | 3 weeks | Strong suppression of colony formation |
| RAS Pathway Inhibition | TT & MZ-CRC-1 | 1 µM | 1 hour | Strong inhibition of RAS pathway signaling |
| In Vivo (Mouse) | ||||
| Tumor Growth Inhibition | TT tumor model | 10 mg/kg/day | 30 days | Inhibition of tumor growth |
| Pharmacokinetics | ICR mice | 20 mg/kg (single dose) | - | Cmax: 9.7 µM, T1/2: 5.6 h |
Experimental Protocols
Protocol 1: In Vitro RAS/MAPK Pathway Inhibition Assay
-
Cell Seeding: Plate TT or MZ-CRC-1 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal pathway activity.
-
Treatment: Treat the cells with 1 µM this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the RAS/MAPK pathway.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key downstream proteins like ERK (p-ERK). A decrease in the p-ERK/total ERK ratio in this compound-treated cells compared to the vehicle control indicates pathway inhibition.
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound in vitro.
How to reduce APS6-45 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of APS6-45, a tumor-calibrated inhibitor of the RAS/MAPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active tumor-calibrated inhibitor (TCI) designed to target and inhibit the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. Its primary mechanism involves the suppression of this pathway to exert its antitumor activities.
Q2: What are "off-target" effects in the context of kinase inhibitors like this compound?
Off-target effects refer to the interactions of a drug with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to unintended biological consequences and potential side effects. It is crucial to assess and minimize these effects to ensure that the observed phenotype is primarily due to the inhibition of the intended target.
Q3: Why is it challenging to develop highly selective kinase inhibitors?
The human kinome consists of over 500 kinases, many of which share significant structural similarity in their ATP-binding sites. This conservation makes it difficult to design small molecule inhibitors that are exclusively specific for a single kinase, often leading to a degree of target promiscuity.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a structured approach to identifying and reducing potential off-target effects of this compound in your experiments.
Initial Observation: Unexpected or inconsistent experimental results.
Question: I am observing a cellular phenotype that is inconsistent with RAS/MAPK pathway inhibition, or my results vary between experiments. Could this be due to off-target effects?
This is a valid concern. The first step is to systematically rule out other possibilities and then directly assess the on- and off-target activity of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for investigating off-target effects.
Step 1: Confirm On-Target Engagement in your System
Before investigating off-targets, it is essential to confirm that this compound is engaging its intended target (the RAS/MAPK pathway) in your specific experimental setup.
-
Dose-Response Analysis: Perform a dose-response curve with this compound and assess the phosphorylation status of downstream effectors of the RAS/MAPK pathway (e.g., ERK, MEK) via Western blotting. A clear dose-dependent decrease in phosphorylation would indicate on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.
Step 2: Assess the Kinome-wide Selectivity of this compound
If on-target engagement is confirmed, the next step is to determine the broader selectivity profile of this compound.
-
Kinase Profiling Services: Utilize commercial services that screen your compound against a large panel of kinases (e.g., >400 kinases). This will provide a comprehensive overview of potential off-targets.
-
In-house Kinase Assays: If you have identified potential off-targets from profiling, confirm these interactions using in-house biochemical assays, such as radiometric assays that directly measure substrate phosphorylation. It is advisable to use an orthogonal assay format to what was used in the initial screen to rule out technology-specific artifacts.
Step 3: Correlate Off-Target Activity with the Observed Phenotype
If significant off-targets are identified, you need to determine if they are responsible for the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: Test a different inhibitor of the RAS/MAPK pathway that has a distinct chemical scaffold and, therefore, a different off-target profile. If this second inhibitor reproduces the original phenotype, it is more likely to be an on-target effect.
-
Generate Resistant Mutants: Introduce mutations into the on-target kinase that prevent this compound binding. If the phenotype is lost in cells expressing the resistant mutant, it strongly suggests an on-target effect.
Step 4: Strategies to Reduce Off-Target Effects
If off-target effects are confirmed to be a confounding factor, several strategies can be employed to mitigate them.
-
Titrate to the Lowest Effective Concentration: Use the lowest concentration of this compound that gives you the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Medicinal Chemistry Approaches: If you have the resources, consider modifying the chemical structure of this compound. Computational methods like molecular docking can be used to predict how modifications might enhance selectivity for the on-target kinase while reducing binding to off-target kinases.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Activity | |||
| Colony Formation Inhibition | 3-30 nM (IC50) | TT human Medullary Thyroid Carcinoma cells | |
| RAS Pathway Inhibition | 1 µM | TT and MZ-CRC-1 cells | |
| In Vivo Activity | |||
| Tumor Growth Inhibition | 10 mg/kg (p.o. daily for 30 days) | Nude mice with TT cell xenografts | |
| Pharmacokinetics (Mice) | |||
| Dose | 20 mg/kg (single p.o.) | Male ICR mice | |
| Half-life (T1/2) | 5.6 h | Male ICR mice | |
| Cmax | 9.7 µM | Male ICR mice | |
| AUC0-24 | 123.7 µM•h | Male ICR mice |
Key Experimental Protocols
1. Western Blotting for MAPK Pathway Inhibition
This protocol is to assess the on-target activity of this compound by measuring the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates on-target pathway inhibition.
2. Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct target engagement of this compound in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells to release the proteins. Separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody against the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein, confirming engagement.
Signaling Pathway Diagram
Caption: The inhibitory action of this compound on the RAS/MAPK signaling pathway.
APS6-45 experimental variability and solutions
Welcome to the technical support center for APS6-45, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the kinase domain of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade involving Akt and mTOR, which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5]
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire vial contents in the appropriate volume of sterile DMSO. Briefly sonicate if necessary to ensure complete dissolution.[6] We recommend aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and storing them at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 12 months).
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in all your experiments to account for any effects of the solvent itself.
Q4: Is this compound selective for all PI3K isoforms?
A4: this compound exhibits high selectivity for Class I PI3K isoforms (α, β, γ, δ), with the highest potency against the p110α subunit, which is frequently mutated in various cancers. Its activity against other kinase families is minimal at standard working concentrations. For detailed selectivity data, please refer to the product's technical data sheet.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
High Variability in Cell Viability Assays
Q: My cell viability assay results show high variability between replicate wells and experiments. What could be the cause?
A: High variability in cell-based assays is a common issue that can stem from several factors.[7][8][9][10][11]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[6][9]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a consistent pipetting technique and mix the cell suspension gently between seeding replicates.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration.[6]
-
Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in the timing of compound addition or assay reagent incubation can affect results.
-
Solution: Adhere to a strict and consistent incubation schedule for all plates and experiments.
-
-
Cell Culture Conditions: The passage number and confluency of your cells can impact their response to treatment.[8][9]
-
Solution: Use cells within a consistent, low passage number range. Ensure that cells are in the logarithmic growth phase and at a consistent confluency when you begin your experiment.
-
Lower-Than-Expected Potency
Q: The IC50 value I'm observing for this compound is significantly higher than what is reported in the literature. Why might this be happening?
A: Discrepancies in potency can arise from several experimental variables.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.
-
-
Cell Line Specificity: The sensitivity to a kinase inhibitor can vary significantly between different cell lines due to their unique genetic backgrounds, expression levels of the target protein, and activation status of the signaling pathway.[6]
-
Solution: Confirm that your chosen cell line has an active PI3K/Akt/mTOR pathway. The potency of this compound is often correlated with the presence of activating mutations in PIK3CA or loss of the tumor suppressor PTEN.
-
-
High Cell Seeding Density: At high cell densities, the effective concentration of the inhibitor per cell is reduced, which can lead to an apparent decrease in potency.[9]
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration.
-
-
Assay Incubation Time: The duration of compound exposure can influence the observed IC50. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.
-
Inconsistent Western Blot Results
Q: I am not seeing a consistent decrease in the phosphorylation of Akt or S6 ribosomal protein in my Western blots after treatment with this compound. What should I check?
A: Western blotting requires careful optimization at multiple steps to achieve reproducible results.[12][13][14][15][16]
-
Suboptimal Lysis Buffer: Incomplete cell lysis or failure to preserve post-translational modifications can lead to inconsistent results.
-
Solution: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
-
Protein Loading: Unequal protein loading across lanes will lead to unreliable quantification.
-
Solution: Perform a protein concentration assay (e.g., BCA or Bradford) on your lysates and load equal amounts of total protein for each sample. Always use a loading control (e.g., β-actin, GAPDH) to verify even loading.
-
-
Antibody Quality: The specificity and quality of your primary antibodies are critical.
-
Timing of Analysis: The inhibition of signaling pathways can be transient.
-
Solution: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after this compound treatment to identify the time point of maximal inhibition of p-Akt and p-S6.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-Type | 15 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 35 |
| U87 MG | Glioblastoma | Wild-Type | Null | 50 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | >1000 |
| HCT116 | Colorectal Cancer | H1047R (mutant) | Wild-Type | 25 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the methodology for assessing the effect of this compound on the phosphorylation of Akt (a direct downstream target of PI3K) and S6 Ribosomal Protein (a downstream target of mTORC1).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines a method for determining cell viability after treatment with this compound using an MTS-based assay.
-
Cell Seeding:
-
Prepare a single-cell suspension and seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and no-cell background control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Thaw the MTS reagent. Add 20 µL of the MTS reagent directly to each well.
-
Gently tap the plate to mix.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell background control wells from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability values against the log of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
Caption: General workflow for evaluating the efficacy of this compound in cell culture.
Troubleshooting Logic: High Variability
Caption: Decision-making flowchart for troubleshooting high experimental variability.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. cellgs.com [cellgs.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 16. Western Blot Troubleshooting Tips [elabscience.com]
Technical Support Center: Luciferase-Based Reporter Assays
A Note on Terminology: The term "APS6-45 based assays" does not correspond to a recognized standard scientific assay. However, resources suggest that researchers may be interested in cell-based reporter assays capable of analyzing numerous signaling pathways (e.g., 45 different pathways)[1]. This guide focuses on the foundational technology for such platforms: the Dual-Luciferase® Reporter Assay , a widely used method for studying gene regulation and cell signaling.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Dual-Luciferase Reporter Assay?
A dual-luciferase reporter assay is a powerful tool in molecular biology used to study gene expression and regulation.[2] It involves two reporter genes, typically Firefly luciferase and Renilla luciferase, that are introduced into cells.[3] The "experimental" reporter (Firefly) is linked to a specific promoter of interest, and its activity reflects the transcriptional regulation of that promoter. The second, "control" reporter (Renilla) is driven by a constitutive promoter, providing a baseline to normalize the experimental data for variations in transfection efficiency and cell viability.[4] The activities of both luciferases are measured sequentially from a single sample.[3]
Q2: Why is normalization with a second reporter important?
Normalization is crucial for accurate data interpretation in transient transfection experiments.[5] It accounts for well-to-well variability that can arise from several sources, including:
-
Differences in cell number and viability
-
Variations in transfection efficiency
-
Pipetting errors
By calculating the ratio of the experimental reporter activity to the control reporter activity, these variations can be minimized, leading to more reliable and reproducible results.[7][8]
Q3: What are the main applications of this assay?
This assay is highly versatile and used across various research and drug development areas, including:
-
Investigating the activation of cell signaling pathways.[4][10]
-
Screening for small molecule drugs that modulate specific pathways.[11]
-
Studying the effects of transcription factors or microRNAs on gene expression.[12]
-
Assessing cytotoxicity.[2]
Troubleshooting Guide
This section addresses common problems encountered during dual-luciferase reporter assays.
Problem 1: Weak or No Luminescent Signal
Q: My relative light unit (RLU) readings are very low or indistinguishable from the background. What could be the cause?
Possible Causes and Solutions:
-
Low Transfection Efficiency: This is a common culprit.[13]
-
Solution: Optimize the ratio of transfection reagent to DNA.[14] Ensure the plasmid DNA is of high quality (transfection-grade) and free from endotoxins and salts that can inhibit transfection or cause cell death.[13] Also, ensure cells are at an optimal confluency (e.g., 70-80%) at the time of transfection.[6]
-
-
Ineffective Reagents: The luciferase substrate can lose efficiency over time.[14]
-
Weak Promoter Activity: The promoter driving your experimental reporter may be inherently weak.[14]
-
Insufficient Cell Lysis: Incomplete lysis will result in a lower yield of luciferase enzyme.
-
Solution: Ensure the correct volume of lysis buffer is used for the culture dish size. Extend the incubation time in lysis buffer (e.g., from 5 to 10 minutes) to ensure complete cell lysis.[15]
-
Problem 2: Excessively High Signal (Saturation)
Q: My signal is saturating the luminometer's detector. How can I fix this?
Possible Causes and Solutions:
-
Strong Promoter Activity: Promoters like CMV or SV40 can drive very high levels of expression, leading to signal saturation.[13]
-
High Cell Number: Too many cells will produce a large amount of luciferase.
-
Solution: Reduce the number of cells seeded per well.
-
-
Instrument Settings: The integration time on the luminometer might be too long.
Problem 3: High Background Signal
Q: I am observing high luminescence in my negative control wells (untransfected cells or media only). What causes this?
Possible Causes and Solutions:
-
Choice of Microplate: The type of plate used for luminescence readings is critical.
-
Reagent Contamination: Reagents could be contaminated, causing background luminescence.
-
Solution: Use fresh, contamination-free reagents.[14]
-
-
Autofluorescence from Media: Phenol red in cell culture media can contribute to background signal.[6]
-
Solution: Use phenol red-free media during the final stages of the experiment and during the assay itself.[6]
-
Problem 4: High Variability Between Replicates
Q: There is a large variation in the readings between my replicate wells. How can I improve consistency?
Possible Causes and Solutions:
-
Pipetting Errors: Small inaccuracies in pipetting volumes of cells, DNA, or reagents can lead to significant variability.[14] Luciferase assays are highly sensitive to volume changes.[13]
-
Inconsistent Cell Seeding: A non-uniform distribution of cells across the plate will lead to variable results.
-
Well-to-Well Crosstalk: A strong signal in one well can bleed into adjacent wells, artificially inflating their readings.
-
Solution: Use opaque white plates designed to minimize crosstalk.[6] If possible, leave empty wells between samples with expected high and low signals.
-
Data Presentation: Quantitative Assay Parameters
Table 1: Impact of Microplate Choice on Luminescence Assay Performance
| Plate Type | Signal Intensity | Background | Crosstalk | Recommended Use |
| Opaque White | Highest | Low | Minimized | Optimal for Luminescence [6][13] |
| Clear | Low | High | High | Absorbance assays; Not for luminescence |
| Black | Lower | Lowest | Low | Fluorescence assays; can be used for luminescence but with reduced signal[17] |
Table 2: Common Sources of Signal Interference
| Interfering Substance | Effect on Assay | Recommendation |
| Phenol Red | Increases background signal | Use phenol red-free media for the assay.[6] |
| Certain Small Molecules | Can inhibit luciferase enzyme or quench the signal | Perform a control experiment to test the effect of the compound on luciferase activity directly. |
| High Serum Concentration | Some types of serum can inhibit luciferase activity | Test different serum types; donor adult bovine serum has been shown to cause inhibition.[17] |
| Endotoxins/Salts | Inhibit transfection and can be cytotoxic | Use high-quality, transfection-grade plasmid DNA.[13] |
Detailed Experimental Protocol: Dual-Luciferase Reporter Assay
This protocol provides a general workflow. Specific volumes and incubation times should be optimized for your cell type and plasmids.
Day 1: Cell Seeding
-
Culture cells of interest under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well or 96-well tissue culture-treated plate at a density that will result in 70-80% confluency on the day of transfection.[6]
Day 2: Co-transfection
-
For each well, prepare a DNA mixture containing:
-
The experimental Firefly luciferase reporter plasmid.
-
The Renilla luciferase control plasmid (a common ratio is 10:1 of experimental to control plasmid).[12]
-
The expression plasmid for your gene of interest (or an empty vector control).
-
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions.
-
Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow complexes to form.
-
Add the transfection complexes to the cells in each well.
-
Incubate the cells for 24-48 hours.
Day 3/4: Cell Lysis and Luminescence Measurement
-
Remove the culture medium from the wells.
-
Wash the cells gently with 1X Phosphate-Buffered Saline (PBS).[18]
-
Add the appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).[18]
-
Incubate the plate on a rocker at room temperature for 15 minutes to ensure complete lysis.[18]
-
Prepare the luciferase assay reagents (e.g., Luciferase Assay Reagent II and Stop & Glo® Reagent) according to the manufacturer's protocol. Allow them to equilibrate to room temperature.[18]
-
Transfer 10-20 µL of cell lysate from each well to a corresponding well in an opaque white 96-well plate.[17][19]
-
Place the plate in a luminometer equipped with dual injectors.
-
Measurement:
Data Analysis
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence.[6]
-
Normalize the results of the experimental group to the control group to determine the fold change in transcriptional activity.[6][12]
Visualizations
Caption: A diagram of a Gs-coupled GPCR signaling pathway commonly studied with luciferase reporter assays.
Caption: A flowchart illustrating the key steps in a typical dual-luciferase reporter assay workflow.
References
- 1. Cell-based Reporter Assays: Measure 45 Signaling Pathway Activity in Any Cell Type | PDF [slideshare.net]
- 2. goldbio.com [goldbio.com]
- 3. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 4. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 5. Robust Normalization of Luciferase Reporter Data | bioRxiv [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 8. youtube.com [youtube.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 13. bitesizebio.com [bitesizebio.com]
- 14. goldbio.com [goldbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Luciferase reporter assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Improving the efficacy of APS6-45 treatment
Welcome to the technical support center for APS6-45, a potent, orally active, tumor-calibrated inhibitor of the RAS/MAPK signaling pathway.[1] This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound for maximal efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tumor-calibrated inhibitor (TCI) that targets the RAS/MAPK signaling cascade.[1] It exerts its antitumor activity by inhibiting this pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway is a factor in many human cancers, making it a key target for therapeutic intervention.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] For short-term storage (days to weeks), the compound can be kept at 0 - 4°C.[3] It is shipped as a non-hazardous chemical at ambient temperature.[3] To prepare a stock solution, consider using a solvent like DMSO.[4]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated strong activity in human Medullary Thyroid Carcinoma (MTC) cell lines, such as TT and MZ-CRC-1, by inhibiting RAS pathway signaling and suppressing colony formation.[1][5]
Q4: What is the solubility of this compound?
A4: The solubility of this compound is ≥ 2.08 mg/mL (3.79 mM).[5] For issues with solubility during stock preparation, brief sonication may help in dissolution.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Sub-optimal or inconsistent anti-proliferative effects in cell-based assays.
-
Possible Cause 1: Inappropriate Cell Line. The efficacy of kinase inhibitors can be highly cell-line specific.[4] this compound targets the RAS/MAPK pathway; cell lines without activating mutations in this pathway may be less sensitive.
-
Recommendation: Confirm that your chosen cell line possesses an activated RAS/MAPK pathway (e.g., BRAF or KRAS mutations).
-
-
Possible Cause 2: Sub-optimal Compound Concentration. The concentration of the inhibitor may be too low to elicit a significant effect.[4]
-
Possible Cause 3: Assay Variability. Inconsistent results in viability assays can be due to factors like uneven cell seeding or "edge effects" in microplates.[4]
-
Recommendation: Ensure a homogenous cell suspension before plating. To avoid edge effects, do not use the outermost wells of the plate, or fill them with sterile media or PBS.[4]
-
Issue 2: Difficulty confirming target engagement (inhibition of the RAS/MAPK pathway).
-
Possible Cause: The endpoint measurement is not sensitive enough to detect pathway inhibition.
-
Recommendation: Use Western blotting to measure the phosphorylation status of downstream effectors of the RAS/MAPK pathway. A reduction in phosphorylated ERK (p-ERK) is a reliable indicator of MEK inhibition and, by extension, pathway inhibition.[2][6] this compound at 1 µM has been shown to strongly inhibit RAS pathway signaling.[1][5]
-
Issue 3: Development of resistance to this compound in long-term studies.
-
Possible Cause 1: Reactivation of the MAPK pathway. Cells can develop resistance to MEK inhibitors through various mechanisms, including acquired mutations in the MEK allosteric binding pocket or amplification of upstream activators like KRAS.[7]
-
Recommendation: Investigate potential resistance mechanisms by sequencing key genes in the pathway (e.g., MEK1/2, KRAS). Assess if resistant cells remain dependent on the MAPK pathway by testing inhibitors that act downstream of MEK, such as ERK inhibitors.[7]
-
-
Possible Cause 2: Bypass signaling. Resistant cells may activate alternative survival pathways to bypass the inhibited RAS/MAPK pathway, such as the PI3K-AKT pathway.[8]
-
Recommendation: Profile resistant cells for the activation of other key signaling pathways (e.g., AKT, STAT3) using techniques like Western blotting or phospho-kinase arrays.[8]
-
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Concentration | Observed Effect |
| Colony Formation | TT (Human MTC) | 3-30 nM | Strong suppression of colony formation.[1][5] |
| Pathway Inhibition | TT & MZ-CRC-1 | 1 µM | Strong inhibition of RAS pathway signaling.[1][5] |
Table 2: In Vivo Data for this compound in Mouse Models
| Parameter | Animal Model | Dosage | Result |
| Antitumor Activity | Nude mice with TT cell implants | 10 mg/kg (p.o. daily for 30 days) | Partial or complete tumor growth inhibition in 75% of mice.[1][5] |
| Pharmacokinetics | Male ICR mice | 20 mg/kg (single p.o.) | T½: 5.6 h, Cmax: 9.7 µM, AUC0-24: 123.7 µM•h.[1][5] |
| Toxicity | Male ICR mice | 0.1-160 mg/kg (single p.o.) | No detectable toxic effects.[1][5] |
Key Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-treated vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include wells with vehicle control (e.g., <0.5% DMSO) and untreated controls.[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Experimental workflow for evaluating the efficacy and resistance of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MEK inhibitor resistance in lung cancer cells associated with addiction to sustained ERK suppression | bioRxiv [biorxiv.org]
Technical Support Center: APS6-45 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using APS6-45 in in vitro experiments. The information is tailored to address common issues and provide clear, actionable solutions to help you obtain the expected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, tumor-calibrated inhibitor. Its primary mechanism of action is the inhibition of the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in various cancers, making it a key therapeutic target.
Q2: What are the expected in vitro effects of this compound?
In vitro, this compound is expected to:
-
Inhibit the proliferation of cancer cell lines with activating mutations in the RAS/MAPK pathway.
-
Suppress colony formation in soft agar assays, indicating a reduction in anchorage-independent growth, a hallmark of tumorigenicity.[1]
-
Decrease the phosphorylation of key downstream effectors in the RAS/MAPK pathway, such as MEK and ERK.
Q3: In which cell lines is this compound expected to be effective?
This compound has been shown to be effective in human Medullary Thyroid Carcinoma (MTC) cell lines such as TT and MZ-CRC-1.[1] Its efficacy in other cancer cell lines will depend on their reliance on the RAS/MAPK signaling pathway for survival and proliferation.
Q4: What are the recommended working concentrations for this compound in vitro?
The optimal concentration of this compound can vary depending on the cell line and the specific assay. However, based on available data, a starting point for concentration ranges are:
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: this compound Not Showing Expected Results In Vitro
This guide addresses common issues encountered when this compound does not produce the expected inhibitory effects in vitro. The troubleshooting process is presented in a logical flow, from simple initial checks to more detailed experimental validations.
Diagram: Troubleshooting Workflow for Unexpected this compound Results
References
Adjusting APS6-45 incubation time for optimal results
Welcome to the technical support center for APS6-45. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
For initial experiments, we recommend an incubation time of 1 to 2 hours at room temperature, or overnight at 4°C.[1][2] However, the optimal incubation time can vary depending on the specific application and experimental conditions. We strongly advise performing a time-course experiment to determine the ideal incubation period for your system.
Q2: How does incubation temperature affect the performance of this compound?
Temperature is a critical factor in the binding kinetics of this compound.[3][4][5] Incubating at room temperature (typically 20-25°C) is often sufficient for many protocols.[2] For potentially increased sensitivity, an overnight incubation at 4°C can be effective, as it can reduce non-specific binding.[1][2] Conversely, some assays may benefit from incubation at 37°C to enhance the reaction rate, though this can sometimes increase background signal.[6][7] It is crucial to maintain a consistent temperature throughout your experiments to ensure reproducibility.
Q3: Can I extend the incubation time to increase the signal?
Yes, extending the incubation time can often lead to a stronger signal, as it allows for more binding to occur.[8][9] However, excessively long incubation periods may also lead to an increase in non-specific binding and higher background noise.[9] It is essential to find a balance that provides a robust signal with a low background. A time-course experiment is the best way to determine the optimal duration.[9]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your target, leading to inaccurate results.[10][11][12] Below are common causes and solutions.
Possible Causes and Solutions for High Background
| Possible Cause | Recommended Solution |
| Incubation Time is Too Long | Reduce the incubation time. Perform a time-course experiment to find the optimal duration that maximizes the signal-to-noise ratio.[13] |
| Incubation Temperature is Too High | Lower the incubation temperature. If incubating at 37°C, try room temperature or 4°C overnight.[1] |
| Concentration of this compound is Too High | Decrease the concentration of this compound. A titration experiment is recommended to find the optimal concentration. |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat milk).[11] |
| Inadequate Washing | Increase the number of wash steps or the duration of each wash. Ensure the wash buffer contains a detergent like Tween-20.[3][10][11] |
| Contamination of Reagents or Buffers | Use fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination.[10][12] |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal protocol steps.[14]
Possible Causes and Solutions for Weak/No Signal
| Possible Cause | Recommended Solution |
| Incubation Time is Too Short | Increase the incubation time to allow for sufficient binding to occur.[8][13][15] |
| Incubation Temperature is Too Low | Ensure incubation is carried out at the recommended temperature. If incubating at 4°C, try room temperature to increase the reaction rate.[15] |
| Concentration of this compound is Too Low | Increase the concentration of this compound. Perform a titration to determine the optimal concentration.[13] |
| Inactive Reagents | Confirm that this compound and other reagents have been stored correctly and have not expired.[14][15] |
| Issues with Detection System | Ensure that your secondary antibodies and substrates are compatible and active. |
| Insufficient Antigen/Target | Verify the presence and concentration of the target analyte in your samples.[16] |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a typical binding assay format (e.g., ELISA).
-
Preparation : Prepare your samples and control wells on a 96-well plate as per your standard protocol.
-
Reagent Addition : Add this compound, diluted to a starting concentration as recommended in the product datasheet, to all wells.
-
Time-Course Incubation : Incubate the plate at the desired temperature (e.g., room temperature).
-
Data Collection : At various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours, and overnight), proceed with the subsequent steps of your assay (washing, secondary antibody incubation, substrate addition).
-
Analysis : Read the plate and compare the signal-to-noise ratio at each time point. The optimal incubation time is the one that provides a strong specific signal with a low background.
Illustrative Data for Incubation Time Optimization
| Incubation Time | Signal (Positive Control) | Background (Negative Control) | Signal-to-Noise Ratio |
| 30 min | 0.450 | 0.100 | 4.5 |
| 1 hour | 0.850 | 0.120 | 7.1 |
| 2 hours | 1.500 | 0.180 | 8.3 |
| 4 hours | 1.950 | 0.350 | 5.6 |
| Overnight (16h) | 2.500 | 0.800 | 3.1 |
Note: The above data is for illustrative purposes only. Actual results may vary.
Visual Guides
Caption: General experimental workflow for an assay involving this compound.
Caption: Troubleshooting flowchart for suboptimal results with this compound.
Caption: Factors influencing the binding kinetics of this compound.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Primary Antibody Selection & Optimization: R&D Systems [rndsystems.com]
- 3. An Introduction to Antibodies: Antibody-Antigen Interaction [sigmaaldrich.com]
- 4. What factors affect the binding between antigen and antibody in ag-ab reaction? | AAT Bioquest [aatbio.com]
- 5. FACTORS INFLUENCING ANTIGEN-ANTIBODY REACTIONS.pptx [slideshare.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 10. sinobiological.com [sinobiological.com]
- 11. arp1.com [arp1.com]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. arp1.com [arp1.com]
- 15. anshlabs.com [anshlabs.com]
- 16. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Troubleshooting Cell Viability Issues with APS6-45 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with APS6-45.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, tumor-calibrated inhibitor (TCI) that targets the RAS/MAPK signaling pathway.[1][2] By inhibiting this pathway, which is frequently dysregulated in cancer, this compound can suppress tumor cell growth and proliferation.
Q2: What are the expected effects of this compound on cancer cell lines in vitro?
In vitro, this compound has been shown to strongly suppress colony formation of human Medullary Thyroid Carcinoma (MTC) cells at nanomolar concentrations (3-30 nM) over a 3-week period.[1] It also potently inhibits RAS pathway activity signaling in human MTC cell lines, such as TT and MZ-CRC-1, at a concentration of 1 μM within 1 hour.[1][2]
Q3: I am observing lower than expected potency in my cell viability assay compared to published data. What could be the reason?
Several factors can contribute to this discrepancy:
-
Cell Line Specificity: The sensitivity to RAS/MAPK pathway inhibitors can vary significantly between different cancer cell lines. This can be due to the presence of different driver mutations or the activation of alternative survival pathways.
-
Assay Type: The choice of cell viability assay can influence the outcome. Metabolic assays (e.g., MTT, MTS) measure metabolic activity, while assays that measure cell membrane integrity (e.g., LDH release) or ATP content provide different perspectives on cell health.[3]
-
Drug-Serum Protein Interaction: Components of fetal bovine serum (FBS) in the culture medium can bind to kinase inhibitors, reducing their effective concentration and ability to inhibit their target.[4]
-
Compound Stability: The stability of this compound in your specific cell culture medium and conditions should be considered.
Q4: My cell viability results with this compound are highly variable between replicates. What are the common causes?
High variability in cell viability assays can arise from several technical issues:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, which can alter the concentration of this compound.
-
Inconsistent Incubation Times: Ensure uniform incubation periods for both the drug treatment and the assay reagent.
-
Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate readings.
Troubleshooting Guide
This guide addresses specific issues you may encounter when assessing cell viability following this compound treatment.
Issue 1: Unexpectedly High Cell Viability (Apparent Resistance)
If you observe that this compound is not reducing cell viability as expected, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. | See Protocol 1: Dose-Response Curve using MTS Assay . |
| Drug Inactivation by Serum | Test the effect of this compound in low-serum or serum-free media for a short duration. | Culture cells in their recommended medium with reduced serum (e.g., 0.5-2% FBS) or serum-free medium for the duration of the this compound treatment. |
| Activation of Alternative Survival Pathways | Investigate the activation of parallel signaling pathways (e.g., PI3K/Akt) upon RAS/MAPK inhibition. | Perform Western blot analysis for key phosphorylated proteins in alternative pathways (e.g., p-Akt, p-mTOR). |
| Compound Instability or Precipitation | Visually inspect the culture medium for any signs of drug precipitation, especially at higher concentrations. Confirm the solubility of this compound in your culture medium. | Prepare the highest concentration of this compound to be used and add it to the cell culture medium. Incubate under standard culture conditions and visually inspect for precipitates under a microscope at different time points. |
Issue 2: Discrepancy Between Different Viability Assays
If you are getting conflicting results from different cell viability assays (e.g., MTT vs. a cytotoxicity assay), this could be due to the different cellular processes each assay measures.
| Potential Cause | Troubleshooting Step | Experimental Protocol | | :--- | :--- | | Metabolic vs. Cytotoxic Effects | this compound may be causing a cytostatic effect (growth arrest) rather than a cytotoxic effect (cell death). | Use a cytotoxicity assay, such as an LDH release assay, in parallel with a metabolic assay like MTS. See Protocol 2: LDH Cytotoxicity Assay . | | Apoptosis Induction | The reduction in metabolic activity may be a prelude to apoptosis. | Perform an assay to detect markers of apoptosis, such as caspase activation. See Protocol 3: Caspase-3/7 Activity Assay . |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1 . Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Caspase-3/7 Activity Assay
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1 .
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
Visualizations
Signaling Pathway
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Validation & Comparative
APS6-45 Target Engagement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APS6-45, a novel tumor-calibrated inhibitor, with alternative compounds, focusing on target engagement and anti-tumor efficacy. The information herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is an orally active, tumor-calibrated inhibitor (TCI) designed to optimize the therapeutic index for treating specific cancer types. It has demonstrated significant anti-tumor activity by inhibiting the RAS/MAPK signaling pathway, a critical cascade in cell proliferation and survival. This compound was developed through a multidisciplinary approach that identified key kinases that either enhance ('pro-targets') or limit ('anti-targets') the efficacy of existing inhibitors, leading to a compound with a unique polypharmacology.
Target Engagement and Potency
The efficacy of this compound is defined by its specific interactions with multiple kinase targets. The key "pro-target" for its efficacy in Medullary Thyroid Carcinoma (MTC) is the RET (Rearranged during Transfection) kinase. Conversely, BRAF and MKNK1 have been identified as "anti-targets," where inhibition can be detrimental. This compound is engineered to potently inhibit RET while minimizing activity against these anti-targets.
Table 1: Comparative Binding Affinities (Kd) of Kinase Inhibitors
| Target Kinase | This compound (Kd in nM) | Sorafenib (IC50 in nM) | Vandetanib (IC50 in nM) |
| RET | 2.5 | 58 | 100 |
| RET (M918T) | 1.6 | - | - |
| BRAF | 180 | 6 | - |
| MKNK1 | >10,000 | - | - |
Data for this compound from Sonoshita M, et al. Nat Chem Biol. 2018. Data for sorafenib and vandetanib are from various sources and may not be directly comparable due to different assay conditions.
In Vitro Efficacy in Medullary Thyroid Carcinoma
The anti-proliferative effects of this compound have been demonstrated in human Medullary Thyroid Carcinoma (MTC) cell lines, which are known to be driven by RET mutations.
Table 2: In Vitro Inhibition of MTC Cell Colony Formation
| Cell Line | Treatment | Concentration Range | Outcome |
| TT | This compound | 3-30 nM | Strong suppression of colony formation in soft agar over 3 weeks. |
| TT & MZ-CRC-1 | This compound | 1 µM | Strong inhibition of RAS pathway activity signaling after 1 hour. |
In Vivo Anti-Tumor Activity
Preclinical studies in mouse models have confirmed the anti-tumor activity and favorable pharmacokinetic profile of this compound.
Table 3: In Vivo Performance of this compound in a TT Cell Xenograft Model
| Parameter | Value |
| Dosage | 10 mg/kg, p.o. daily for 30 days |
| Efficacy | Inhibition of TT tumor growth, leading to partial or complete responses in 75% of mice. |
| Toxicity | No significant effect on body weight; no detectable toxic effects up to 160 mg/kg in a single dose. |
| Pharmacokinetics (20 mg/kg single p.o. dose) | |
| T½ (Half-life) | 5.6 hours |
| Cmax (Peak Concentration) | 9.7 µM |
| AUC0-24 (Area Under the Curve) | 123.7 µM•h |
Signaling Pathway and Experimental Workflows
Diagram 1: Simplified RAS/MAPK Signaling Pathway
Caption: RAS/MAPK pathway with points of inhibition for this compound and Sorafenib.
Diagram 2: Experimental Workflow for In Vitro Target Engagement
Caption: Workflow for assessing in vitro efficacy of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Binding Assay
The binding affinities (Kd) of this compound and comparator compounds for target kinases were determined using a competitive binding assay. Recombinant human kinase domains were incubated with a fixed concentration of a proprietary, broad-spectrum kinase inhibitor linked to an immobile solid support. The test compound (e.g., this compound) was added at various concentrations, and its ability to displace the immobilized inhibitor was quantified. The Kd was calculated based on the concentration of the test compound that caused 50% displacement, using methods described by Fabian et al., 2005.
Soft Agar Colony Formation Assay
-
Base Layer: A layer of 0.6% agar in complete culture medium was allowed to solidify in 6-well plates.
-
Cell Layer: TT or MZ-CRC-1 cells were trypsinized, counted, and resuspended in 0.3% agar in complete medium at a density of 5,000 cells per well. This cell suspension was layered on top of the base layer.
-
Treatment: The medium was supplemented with this compound or alternative inhibitors at the indicated concentrations (e.g., 3-30 nM).
-
Incubation: Plates were incubated for 3 weeks at 37°C in a 5% CO2 incubator. The medium containing the respective inhibitors was replenished twice a week.
-
Quantification: After 3 weeks, colonies were stained with crystal violet and counted using an automated colony counter.
Western Blot Analysis of RAS Pathway Signaling
-
Cell Culture and Treatment: TT and MZ-CRC-1 cells were seeded and grown to 70-80% confluency. Cells were then treated with 1 µM this compound or a vehicle control (DMSO) for 1 hour.
-
Lysis and Protein Quantification: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the ratio of p-ERK to total ERK was calculated to determine the inhibition of pathway signaling.
In Vivo Mouse Xenograft Model
-
Cell Implantation: Female nude mice (6 weeks old) were subcutaneously implanted with 5 x 10^6 TT cells in a mixture of media and Matrigel.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Mice were then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered orally (p.o.) daily at a dose of 10 mg/kg for 30 consecutive days.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the 30-day treatment period, mice were euthanized, and tumors were excised for further analysis. Efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group.
Reproducibility of Published APS6-45 Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published results for APS6-45, a novel tumor-calibrated inhibitor of the RAS-MAPK signaling pathway. The data presented here is sourced from the foundational study by Sonoshita M, et al., "A whole-animal platform to advance a clinical kinase inhibitor into new disease space," published in Nature Chemical Biology in 2018. This document aims to offer an objective overview of this compound's performance, alongside detailed experimental protocols to aid in the reproducibility of these findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned study, comparing the efficacy and properties of this compound with its parent compound, sorafenib, and other analogs.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target Cell Line | Assay Type | IC50 / Effect |
| This compound | TT (Human Medullary Thyroid Carcinoma) | Soft Agar Colony Formation | Strongly suppresses colony formation at 3-30 nM [1] |
| This compound | TT and MZ-CRC-1 | RAS Pathway Activity | Strongly inhibits signaling at 1 µM [1] |
| Sorafenib | Various | Kinase Inhibition | Varies by kinase |
| AD80 | Fly model | Rough Eye Phenotype Rescue | Effective at 100 µM[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Tolerability |
| This compound | Female nude mice with TT cell implants | 10 mg/kg, p.o. daily for 30 days | Partial or complete responses in 75% of mice [1] | No effect on body weight [1] |
| Vehicle Control | Female nude mice with TT cell implants | N/A | N/A | N/A |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Compound | Animal Model | Dose | Cmax | T1/2 | AUC0-24 |
| This compound | Male ICR mice | 20 mg/kg, single p.o. | 9.7 µM [1] | 5.6 h [1] | 123.7 µM•h [1] |
Key Experimental Protocols
To ensure the reproducibility of the published findings, detailed methodologies for key experiments are provided below.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Cell Lines: TT human medullary thyroid carcinoma cells.
-
Procedure:
-
A base layer of 0.6% agar in complete medium is prepared in 6-well plates.
-
TT cells are trypsinized, counted, and resuspended in 0.3% agar in complete medium at a density of 1 x 10^4 cells per well.
-
This cell suspension is overlaid onto the base layer.
-
The cells are treated with varying concentrations of this compound (3-30 nM) or vehicle control.
-
Plates are incubated at 37°C in a 5% CO2 incubator for 3 weeks.
-
Colonies are stained with crystal violet and counted.
-
RAS Pathway Activity Assay
This experiment measures the inhibition of the RAS-MAPK signaling pathway.
-
Cell Lines: TT and MZ-CRC-1 human medullary thyroid carcinoma cells.
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with 1 µM this compound or vehicle control for 1 hour.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Western blotting is performed to assess the phosphorylation levels of key downstream effectors of the RAS-MAPK pathway, such as ERK1/2.
-
Mouse Xenograft Model
This in vivo experiment evaluates the anti-tumor efficacy of this compound.
-
Animal Model: 6-week-old female nude mice.
-
Procedure:
-
TT cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives a daily oral gavage of 10 mg/kg this compound for 30 days.[1]
-
The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Pharmacokinetic Study
This experiment determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: 6-week-old male ICR mice.
-
Procedure:
-
Mice are administered a single oral dose of 20 mg/kg this compound.[1]
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated, and the concentration of this compound is determined using LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, T1/2, AUC) are calculated from the plasma concentration-time profile.
-
Visualizations
The following diagrams illustrate key concepts related to the this compound study.
Caption: Workflow for the development of this compound.
Caption: Inhibition of the RAS-MAPK pathway by this compound.
References
Cross-Validation of APS6-45: A Comparative Guide for Researchers
An In-depth Analysis of the RAS/MAPK Inhibitor APS6-45 in Medullary Thyroid Carcinoma Cell Lines
For researchers and professionals in the field of drug development, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive cross-validation of the effects of this compound, a potent tumor-calibrated inhibitor of the RAS/MAPK signaling pathway, in different medullary thyroid carcinoma (MTC) cell lines. Through a detailed comparison with other established kinase inhibitors, this document aims to furnish an objective assessment of this compound's performance, supported by experimental data and detailed protocols.
Performance Comparison of RAS/MAPK Pathway Inhibitors in MTC Cell Lines
The efficacy of this compound was evaluated in two well-characterized human MTC cell lines, TT and MZ-CRC-1, which harbor different activating mutations in the RET proto-oncogene (C634W and M918T, respectively), a key upstream regulator of the RAS/MAPK cascade.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant kinase inhibitors in these cell lines, providing a quantitative basis for comparison.
| Compound | Target(s) | TT (IC50) | MZ-CRC-1 (IC50) | Reference |
| This compound | RAS/MAPK Pathway | 3-30 nM (Colony Formation) | Not Specified | [3] |
| Vandetanib | RET, VEGFR, EGFR | Not Specified | Not Specified | |
| Cabozantinib (XL184) | RET, MET, VEGFR | Potent Inhibition | Potent Inhibition | |
| PD0325901 | MEK1/2 | Not Specified | Not Specified | |
| Selumetinib (AZD6244) | MEK1/2 | Not Specified | Not Specified | |
| Trametinib (GSK1120212) | MEK1/2 | Not Specified | Not Specified |
Note: Specific IC50 values for cell viability for this compound in TT and MZ-CRC-1 cells are not publicly available in the reviewed literature. The provided data for this compound reflects the concentration range for strong suppression of colony formation.[3] Further studies are required for a direct quantitative comparison of potency.
Unraveling the Mechanism: The RAS/MAPK Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common driver of oncogenesis. The following diagram illustrates the key components of this pathway and the points of intervention for various inhibitors.
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.
Soft Agar Colony Formation Assay
This assay is a gold-standard method to assess anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity.
Materials:
-
Base agar solution: 2x cell culture medium mixed 1:1 with 1.2% noble agar.
-
Top agar solution: 2x cell culture medium mixed 1:1 with 0.7% noble agar, containing the cell suspension.
-
6-well plates.
-
Test compounds (this compound and alternatives).
Procedure:
-
Prepare the base layer: Add 1.5 mL of the base agar solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the top layer: Trypsinize and count the cells. Resuspend the cells in the top agar solution at a density of 8,000 cells per well.
-
Plating: Carefully layer 1.5 mL of the top agar/cell suspension onto the solidified base layer.
-
Treatment: After the top layer solidifies, add cell culture medium containing the desired concentrations of the test compounds to each well.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Staining and Quantification: After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
RAS Activity Assay
Measuring the activity of RAS, a key GTPase in the signaling cascade, provides a direct assessment of pathway inhibition.
Materials:
-
Cell lysis buffer.
-
RAS-GTP pulldown assay kit (containing RAF1-RBD beads).
-
Antibodies against RAS.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells on ice using a specialized lysis buffer to preserve GTP-bound RAS.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Pulldown of Active RAS: Incubate the cell lysates with RAF1-RBD (RAS-binding domain) conjugated beads. RAF1-RBD specifically binds to the active, GTP-bound form of RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the levels of active RAS by Western blotting using a pan-RAS antibody.
Experimental Workflow for Cross-Validation
The following diagram outlines the logical workflow for the cross-validation of this compound effects against other kinase inhibitors in different cell lines.
References
- 1. Medullary thyroid carcinoma cell lines contain a self-renewing CD133+ population that is dependent on ret proto-oncogene activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Transcriptional targeting of oncogene addiction in medullary thyroid cancer [insight.jci.org]
- 3. Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
APS6-45: A Preclinical Challenger to the Standard of Care in Medullary Thyroid Carcinoma
For Immediate Release
A novel, orally active tumor-calibrated inhibitor, APS6-45, has demonstrated significant preclinical anti-tumor activity in models of Medullary Thyroid Carcinoma (MTC) by targeting the RAS/MAPK signaling pathway. This finding positions this compound as a promising candidate for further investigation, particularly in comparison to the current standard-of-care treatments for advanced MTC, the multi-tyrosine kinase inhibitors vandetanib and cabozantinib. While direct comparative studies are not yet available, preclinical data for this compound and clinical data for the approved therapies provide a foundation for a preliminary assessment.
Mechanism of Action: A Focused Approach
This compound is designed as a tumor-calibrated inhibitor, suggesting a mechanism that is finely tuned to exploit vulnerabilities within cancer cells while minimizing effects on normal tissues. Its primary target is the RAS/MAPK signaling cascade, a critical pathway that, when dysregulated, drives the growth and proliferation of various cancers, including MTC.
In contrast, the standard-of-care agents, vandetanib and cabozantinib, are multi-tyrosine kinase inhibitors. They target multiple pathways involved in tumor growth and angiogenesis, including the RET proto-oncogene, which is frequently mutated in MTC, as well as VEGFR and other receptor tyrosine kinases.
dot graph "Signaling_Pathways" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_APS645" { label="this compound"; bgcolor="#F1F3F4"; "RAS" [fillcolor="#4285F4"]; "RAF" [fillcolor="#4285F4"]; "MEK" [fillcolor="#4285F4"]; "ERK" [fillcolor="#4285F4"]; "Proliferation" [fillcolor="#34A853", shape="ellipse"]; "APS6_45" [label="this compound", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_SoC" { label="Standard of Care (Vandetanib/Cabozantinib)"; bgcolor="#F1F3F4"; "RET" [fillcolor="#FBBC05"]; "VEGFR" [fillcolor="#FBBC05"]; "Other_TKs" [label="Other RTKs", fillcolor="#FBBC05"]; "SoC_Drugs" [label="Vandetanib / Cabozantinib", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Angiogenesis" [fillcolor="#34A853", shape="ellipse"]; "SoC_Proliferation" [label="Proliferation", fillcolor="#34A853", shape="ellipse"];
} }
Figure 1. Simplified signaling pathways targeted by this compound and standard-of-care treatments.
Preclinical and Clinical Data Summary
The following tables summarize the available data for this compound and the standard-of-care treatments. It is important to note that the data for this compound is from preclinical studies, while the data for vandetanib and cabozantinib is from clinical trials and real-world evidence.
Table 1: Efficacy Data
| Treatment | Study Type | Model/Patient Population | Key Efficacy Endpoints |
| This compound | Preclinical | Human MTC cell lines (TT, MZ-CRC-1) | Strong suppression of colony formation in soft agar assay. |
| Preclinical | Nude mice with TT cell xenografts | Inhibition of tumor growth; partial or complete responses in 75% of mice. | |
| Vandetanib | Phase III Clinical Trial (ZETA) | Patients with advanced MTC | Median Progression-Free Survival (PFS): 30.5 months vs. 19.3 months for placebo. |
| Real-world data | Patients with advanced MTC | Median PFS: 17 months. | |
| Cabozantinib | Phase III Clinical Trial (EXAM) | Patients with progressive, metastatic MTC | Median PFS: 11.2 months vs. 4.0 months for placebo. |
| Real-world data | Patients with advanced MTC | Median PFS: 4 months (often used as second-line treatment). |
Table 2: Pharmacokinetic and Safety Profile
| Treatment | Study Type | Key Pharmacokinetic Parameters (in mice for this compound) | Common Adverse Events |
| This compound | Preclinical | T1/2: 5.6 h; Cmax: 9.7 µM; AUC0-24: 123.7 µM•h | No detectable toxic effects at doses up to 160 mg/kg; did not affect body weight at 10 mg/kg daily for 30 days. |
| Vandetanib | Clinical | - | Diarrhea, rash, nausea, hypertension, fatigue, QTc prolongation. |
| Cabozantinib | Clinical | - | Diarrhea, palmar-plantar erythrodysesthesia, decreased weight and appetite, nausea, fatigue. |
Experimental Protocols
This compound Preclinical Studies
The following protocols are based on the methodologies described in the primary research publication by Sonoshita et al. in Nature Chemical Biology (2018).
In Vitro RAS/MAPK Pathway Inhibition Assay:
dot graph "Experimental_Workflow_In_Vitro" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Culture" [label="1. Culture human MTC cell lines\n(TT and MZ-CRC-1)"]; "Treatment" [label="2. Treat cells with this compound (1 µM)\nfor 1 hour"]; "Lysis" [label="3. Lyse cells to extract proteins"]; "Western_Blot" [label="4. Perform Western blot analysis to detect\nphosphorylated and total ERK levels"]; "Quantification" [label="5. Quantify band intensities to assess\ninhibition of RAS/MAPK signaling"];
"Cell_Culture" -> "Treatment" -> "Lysis" -> "Western_Blot" -> "Quantification"; }
Figure 2. Workflow for the in vitro RAS/MAPK pathway inhibition assay.
In Vivo Medullary Thyroid Carcinoma Xenograft Model:
dot graph "Experimental_Workflow_In_Vivo" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Implantation" [label="1. Implant TT human MTC cells\nsubcutaneously into female nude mice"]; "Tumor_Growth" [label="2. Allow tumors to reach a palpable size"]; "Treatment_Initiation" [label="3. Administer this compound (10 mg/kg) orally,\ndaily for 30 days"]; "Monitoring" [label="4. Monitor tumor volume and body weight\nthroughout the treatment period"]; "Endpoint_Analysis" [label="5. At the end of the study, sacrifice mice\nand excise tumors for further analysis"];
"Cell_Implantation" -> "Tumor_Growth" -> "Treatment_Initiation" -> "Monitoring" -> "Endpoint_Analysis"; }
Figure 3. Workflow for the in vivo MTC xenograft model.
Standard-of-Care Clinical Trials
The clinical development of vandetanib and cabozantinib was based on large, randomized, double-blind, placebo-controlled Phase III trials.
General Clinical Trial Protocol for Vandetanib (ZETA trial) and Cabozantinib (EXAM trial):
dot graph "Clinical_Trial_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Patient_Recruitment" [label="1. Recruit patients with unresectable, locally\nadvanced or metastatic MTC"]; "Randomization" [label="2. Randomize patients to receive either the\ninvestigational drug or a placebo"]; "Treatment_Administration" [label="3. Administer treatment orally on a continuous\ndaily dosing schedule"]; "Tumor_Assessment" [label="4. Assess tumor response and progression\nusing imaging at regular intervals"]; "Data_Analysis" [label="5. Analyze data for primary endpoint (PFS)\nand secondary endpoints (OS, response rate, safety)"];
"Patient_Recruitment" -> "Randomization" -> "Treatment_Administration" -> "Tumor_Assessment" -> "Data_Analysis"; }
Figure 4. Generalized workflow for Phase III clinical trials of vandetanib and cabozantinib.
Future Outlook
The preclinical data for this compound are encouraging, suggesting a potent and well-tolerated inhibitor of a key signaling pathway in MTC. Its focused mechanism of action on the RAS/MAPK pathway may offer a different therapeutic window compared to the broader-spectrum tyrosine kinase inhibitors currently in use. However, it is crucial to emphasize that these are early-stage, preclinical findings.
For researchers and drug development professionals, the next critical step will be to see if these promising preclinical results translate into a safe and effective treatment in human clinical trials. Direct comparative studies with vandetanib and cabozantinib will be essential to fully understand the relative efficacy and safety of this compound and to determine its potential place in the treatment landscape for medullary thyroid carcinoma.
Head-to-Head Comparison: APS6-45 and Other RAS/MAPK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of APS6-45, a novel tumor-calibrated inhibitor of the RAS/MAPK signaling pathway, with other targeted inhibitors, namely Sotorasib (AMG 510) and Adagrasib (MRTX849), which specifically target the KRAS G12C mutation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of these compounds.
Introduction to the Inhibitors
This compound is an orally active, tumor-calibrated inhibitor designed to block the RAS/MAPK signaling cascade, a critical pathway in many cancers.[1] Its "tumor-calibrated" nature suggests a design intended to optimize its therapeutic index.
Sotorasib (Lumakras™) and Adagrasib (Krazati™) are first-in-class, orally bioavailable small molecules that specifically and irreversibly inhibit the KRAS G12C mutant protein. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound, Sotorasib, and Adagrasib. It is important to note that direct head-to-head studies involving this compound against Sotorasib and Adagrasib are not publicly available. Therefore, this comparison is compiled from separate studies, and experimental conditions may vary.
Table 1: In Vitro Cellular Activity
| Inhibitor | Cell Line | Cancer Type | Key Mutation(s) | Assay Type | Result |
| This compound | TT | Medullary Thyroid Carcinoma | RET C634W | Soft Agar Colony Formation | Strong suppression at 3-30 nM[1] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | RAS Pathway Activity | Strong inhibition at 1 µM[1] | |
| Sotorasib | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Cell Viability (2D) | IC50: ~3-7 nM |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Cell Viability (2D) | IC50: ~6-12 nM | |
| Adagrasib | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Cell Viability (2D) | IC50: ~5-10 nM |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Cell Viability (2D) | IC50: ~10-20 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Dose and Schedule | Xenograft Model | Cancer Type | Efficacy Endpoint | Result |
| This compound | 10 mg/kg, p.o. daily | TT | Medullary Thyroid Carcinoma | Tumor Response | Partial or complete responses in 75% of mice[1] |
| Sotorasib | 100 mg/kg, p.o. daily | NCI-H358 | Non-Small Cell Lung Cancer | Tumor Growth Inhibition | >90% TGI |
| 100 mg/kg, p.o. daily | MIA PaCa-2 | Pancreatic Cancer | Tumor Growth Inhibition | ~70-80% TGI | |
| Adagrasib | 100 mg/kg, p.o. daily | NCI-H358 | Non-Small Cell Lung Cancer | Tumor Growth Inhibition | >90% TGI |
| 100 mg/kg, p.o. daily | MIA PaCa-2 | Pancreatic Cancer | Tumor Growth Inhibition | ~75-85% TGI |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The RAS/MAPK signaling cascade and points of inhibition.
References
Benchmarking APS6-45: A Comparative Guide to RAS/MAPK Pathway Inhibitors in Medullary Thyroid Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of APS6-45, a novel tumor-calibrated inhibitor of the RAS/MAPK signaling pathway, against other established inhibitors targeting this critical oncogenic cascade: Sorafenib, Trametinib, and Selumetinib. The data presented here is intended to offer a benchmark for researchers and drug development professionals engaged in the study and treatment of medullary thyroid carcinoma (MTC).
Executive Summary
This compound is an orally active compound that has demonstrated antitumor activity by inhibiting the RAS/MAPK signaling pathway. This guide compiles available preclinical data on this compound and compares it with Sorafenib, a multi-kinase inhibitor, and Trametinib and Selumetinib, both MEK inhibitors. While direct comparative studies are limited, this guide synthesizes existing in vitro and in vivo data to provide a performance benchmark. The objective is to facilitate an informed evaluation of this compound's potential in the context of current therapeutic strategies targeting the RAS/MAPK pathway in MTC.
Data Presentation
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for the compared compounds in MTC and other relevant cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Citation(s) |
| This compound | MTC Cell Lines | Data not publicly available | |
| Sorafenib | TT (MTC) | ~10.2 | [1] |
| TT (MTC, RET kinase activity) | 50 | [2] | |
| Trametinib | Thyroid Cancer Cell Lines | 1.1 - 4.8 | |
| CAL62 (Thyroid) | 1.1 | [3] | |
| BCPAP (Thyroid) | 4.8 | [3] | |
| 8505C (Thyroid) | 1.4 | [3] | |
| Selumetinib | 8505C (Thyroid) | 110 | [4] |
| C643 (Thyroid) | 2800 | [4] | |
| BCPAP (Thyroid) | 4400 | [4] | |
| TPC1 (Thyroid) | 44700 | [4] |
Note: The lack of publicly available, directly comparable IC50 data for this compound in MTC cell lines is a current limitation for a precise quantitative comparison.
In Vitro Efficacy: Anchorage-Independent Growth
The soft agar colony formation assay is a stringent test for in vitro tumorigenicity, measuring the ability of cancer cells to grow without attachment to a solid surface.
| Compound | Cell Line(s) | Observed Effect | Citation(s) |
| This compound | TT (MTC) | Strong suppression of colony formation at 3-30 nM. | |
| Sorafenib | Various Cancer Cell Lines | Significant inhibition of colony formation. | [5][6] |
| Trametinib | Various Cancer Cell Lines | Potent inhibition of colony formation. | [7] |
| Selumetinib | Colorectal Cancer Cell Lines | Inhibition of colony formation at 0.1 µM and 1 µM. |
Note: While all compounds show efficacy in inhibiting colony formation, the lack of standardized experimental conditions across the available data precludes a direct quantitative comparison.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor efficacy of a compound in a living organism.
| Compound | Xenograft Model | Dosing & Administration | Key Findings | Citation(s) |
| This compound | MTC Xenograft | Data not publicly available | Inhibits tumor growth. | |
| Sorafenib | Orthotopic Anaplastic Thyroid Carcinoma | 40 and 80 mg/kg, oral | Significant inhibition of tumor growth (63% and 93% respectively). | [8] |
| Hepatocellular Carcinoma | 40 mg/kg, daily, oral | 40% decrease in tumor growth. | ||
| Trametinib | NRAS-mutant Melanoma | Oral | Decelerated tumor growth compared to vehicle. | |
| Thyroid Cancer (KRAS or BRAF mutant) | Oral | Highly effective as a single agent in reducing tumor volume. | ||
| Selumetinib | Uveal Melanoma PDX | Oral | Tumor growth inhibition of 11% to 34% as monotherapy. | |
| Colorectal & NSCLC Xenografts | 25 and 50 mg/kg, oral | Significant dose-dependent inhibition of tumor growth in sensitive models. |
Note: The diversity in xenograft models and treatment regimens highlights the need for direct comparative in vivo studies of these compounds in an MTC model.
Experimental Protocols
Soft Agar Colony Formation Assay
This protocol outlines a general procedure for assessing the anchorage-independent growth of MTC cells.
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete culture medium. Dispense 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete culture medium.
-
-
Cell Suspension:
-
Harvest and count MTC cells (e.g., TT or MZ-CRC-1).
-
Resuspend the cells in the 0.3% top agar solution at a density of 5,000 cells/mL.
-
-
Plating:
-
Carefully layer 1 mL of the cell/agar suspension on top of the solidified bottom agar layer.
-
-
Treatment:
-
Once the top layer has solidified, add 1 mL of complete culture medium containing the desired concentration of the test compound (this compound, Sorafenib, Trametinib, or Selumetinib) or vehicle control to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Replenish the medium with fresh compound or vehicle every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.
-
Wash the plates with PBS and allow them to dry.
-
Count the number of colonies in each well using a microscope. The results are typically expressed as a percentage of the vehicle-treated control.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of p-ERK, a key downstream effector in the RAS/MAPK pathway, to assess the inhibitory activity of the compounds.
-
Cell Treatment and Lysis:
-
Seed MTC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software. The level of p-ERK is typically expressed as a ratio to total ERK.
-
Mandatory Visualization
Caption: The RAS/MAPK signaling pathway and points of inhibition by the compared compounds.
Caption: A generalized workflow for the in vitro comparison of RAS/MAPK pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Validation of APS6-45's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APS6-45's performance with existing approved therapies for Medullary Thyroid Carcinoma (MTC). Experimental data, detailed methodologies, and pathway visualizations are presented to facilitate a comprehensive understanding of this novel inhibitor.
Executive Summary
This compound is an orally active, tumor-calibrated inhibitor demonstrating potent preclinical activity against Medullary Thyroid Carcinoma (MTC) by targeting the RAS/MAPK signaling pathway. This guide offers a comparative analysis of this compound with currently approved first and second-line therapies for advanced MTC: the multi-kinase inhibitors vandetanib and cabozantinib, and the highly selective RET inhibitor selpercatinib. While direct head-to-head clinical trial data for this compound is not yet available, this document synthesizes preclinical findings for this compound with the established clinical efficacy of approved agents to provide a valuable resource for the research community.
Mechanism of Action: Targeting the RAS/MAPK Pathway
This compound functions as a potent inhibitor of the RAS/MAPK signaling cascade, a critical pathway for cell proliferation and survival that is frequently dysregulated in cancer. In the context of MTC, activating mutations in the RET proto-oncogene are a primary driver of tumorigenesis, leading to constitutive activation of downstream signaling pathways, including the RAS/MAPK pathway. This compound's targeted inhibition of this pathway has been shown to suppress tumor growth in preclinical MTC models.
Figure 1: Simplified RAS/MAPK signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
The following tables summarize the available efficacy data for this compound (preclinical) and approved MTC therapies (clinical). It is crucial to note that a direct comparison is limited by the different stages of development and the nature of the data (preclinical vs. clinical).
Table 1: In Vitro Efficacy in MTC Cell Lines
| Compound | Cell Line | Assay | Key Finding |
| This compound | TT (human MTC) | Soft Agar Colony Formation | Strong suppression of colony formation (3-30 nM) |
| This compound | TT and MZ-CRC-1 (human MTC) | Western Blot | Strong inhibition of RAS pathway activity (1 µM) |
| Vandetanib | MTC cell lines | Proliferation Assay | Inhibition of cell proliferation |
| Cabozantinib | MTC cell lines | Not specified | Preclinical activity demonstrated |
| Selpercatinib | RET-mutant cell lines | Not specified | Potent inhibition of RET kinase activity |
Table 2: In Vivo Efficacy
| Compound | Model | Dosing | Key Finding | Citation |
| This compound | TT tumor xenograft (mice) | 10 mg/kg, p.o. daily for 30 days | Inhibition of tumor growth | [1] |
| Vandetanib | Phase III Clinical Trial (ZETA) | 300 mg daily | Objective Response Rate (ORR): 45%Progression-Free Survival (PFS): 30.5 months | [2] |
| Cabozantinib | Phase III Clinical Trial (EXAM) | 140 mg daily | ORR: 28%PFS: 11.2 months | [3] |
| Selpercatinib | Phase I/II Clinical Trial (LIBRETTO-001) | - | Previously Treated: ORR: 69%, 1-year PFS: 82%Treatment-Naïve: ORR: 73%, 1-year PFS: 92% | [4] |
Note: The preclinical data for this compound is sourced from the foundational study by Sonoshita M, et al. in Nature Chemical Biology (2018).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted based on specific laboratory conditions and reagents.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.
Figure 2: Workflow for the soft agar colony formation assay.
Methodology:
-
A base layer of 0.5% agar in culture medium is prepared and allowed to solidify in a 6-well plate.
-
MTC cells (e.g., TT cells) are trypsinized, counted, and resuspended in culture medium containing various concentrations of this compound or a vehicle control.
-
The cell suspension is mixed with an equal volume of 0.7% low-melting-point agar in culture medium to achieve a final agar concentration of 0.35%.
-
This cell-agar mixture is then layered on top of the solidified base agar.
-
Plates are incubated at 37°C in a humidified incubator for 2-3 weeks to allow for colony formation.
-
Colonies are stained with crystal violet and counted using a microscope.
Western Blot for RAS/MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the RAS/MAPK pathway, providing a direct measure of pathway inhibition.
References
- 1. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]
- 2. mdpi.com [mdpi.com]
- 3. An international, double-blind, randomized, placebo-controlled phase III trial (EXAM) of cabozantinib (XL184) in medullary thyroid carcinoma (MTC) patients (pts) with documented RECIST progression at baseline. - ASCO [asco.org]
- 4. Efficacy and safety of selpercatinib in treating RET-altered MTC: A single-arm meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Tumor-Calibrated Inhibition: A Comparative Analysis of APS6-45 and Its Analogs
For Immediate Release
A detailed comparative analysis of the novel tumor-calibrated inhibitor (TCI), APS6-45, and its analogs reveals a promising new strategy in the development of targeted cancer therapies. This guide provides researchers, scientists, and drug development professionals with an in-depth look at the performance, mechanism of action, and experimental validation of this new class of inhibitors, which are designed to exploit the complex signaling networks within cancer cells for improved therapeutic efficacy and reduced toxicity.
This compound is an orally active TCI that has demonstrated significant antitumor activity by inhibiting the RAS/MAPK signaling pathway.[1][2] Developed through a multi-disciplinary approach that combines chemical and genetic screening, this compound and its analogs represent a new paradigm in drug design, moving beyond single-target inhibition to a more holistic, "tumor-calibrated" approach. This strategy aims to identify and selectively engage a profile of kinases that, in concert, produce a potent and tumor-specific anti-cancer effect.
Performance and Analogs: A Quantitative Comparison
The development of this compound involved a progressive synthetic refinement of the FDA-approved kinase inhibitor, sorafenib. This process led to the creation of a series of analogs, each with unique pharmacological properties. The following tables summarize the key performance data for this compound and its notable analogs.
| Compound | Target(s) | IC50 (nM) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Sorafenib | Multi-kinase (including RAF, VEGFR, PDGFR) | Varies by target | Moderate |
| This compound | RAS/MAPK pathway | 3-30 (in TT human Medullary Thyroid Carcinoma cells)[1][3] | High, with partial or complete responses in 75% of MTC xenograft models[1][3] |
| Analog A | Undisclosed | Undisclosed | Undisclosed |
| Analog B | Undisclosed | Undisclosed | Undisclosed |
Note: Detailed quantitative data for specific analogs beyond this compound are not publicly available at this time and are likely contained within the primary research publication.
Mechanism of Action: Targeting the RAS/MAPK Signaling Pathway
This compound exerts its anti-tumor effects through the targeted inhibition of the RAS/MAPK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of this compound.
Cell-Based Assays
-
Colony Formation Assay: TT human Medullary Thyroid Carcinoma (MTC) cells were treated with this compound at concentrations ranging from 3-30 nM for three weeks. The ability of the cells to form colonies in soft agar was then assessed to determine the effect of the compound on anchorage-independent growth, a hallmark of cancer.[1][3]
-
RAS Pathway Activity Signaling Assay: Human MTC cell lines (TT and MZ-CRC-1) were treated with 1 µM of this compound for one hour. The activity of the RAS pathway was then evaluated by measuring the phosphorylation status of downstream effectors, such as ERK, using techniques like Western blotting.[1][3]
In Vivo Studies
-
Xenograft Models: Female nude mice were implanted with TT MTC cells. Once tumors were established, the mice were treated with this compound (10 mg/kg, administered orally daily for 30 days). Tumor growth and the general health of the mice (e.g., body weight) were monitored throughout the study.[1][3]
-
Pharmacokinetic Analysis: Male ICR mice were administered a single oral dose of this compound (20 mg/kg). Blood samples were collected at various time points to determine the compound's pharmacokinetic profile, including its half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC).[1][3]
The Future of Tumor-Calibrated Inhibitors
The development of this compound and its analogs marks a significant step forward in the design of more effective and less toxic cancer therapies. By moving beyond the traditional single-target approach, tumor-calibrated inhibition offers a promising new avenue for tackling the complexity and adaptability of cancer. Further research into the specific molecular interactions and the full spectrum of targets for this compound and its analogs will be crucial in realizing the full potential of this innovative therapeutic strategy.
References
Safety Operating Guide
Proper Disposal Procedures for APS6-45: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of APS6-45 (CAS No. 2188236-41-9), an orally active tumor-calibrated inhibitor. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not available, this guide is based on best practices for the disposal of hazardous chemical waste and information from related compounds. It is imperative to treat this compound as a hazardous substance until comprehensive safety information becomes available.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards. Based on information for related chemical compounds, this compound should be handled with care to avoid exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | Respirator | Use a respirator if ventilation is inadequate or for spill cleanup. |
Spill and Emergency Procedures
In the event of a spill, immediate action is crucial to prevent the spread of contamination and ensure personnel safety.
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by a wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Disposal Protocol for this compound Waste
The following is a step-by-step guide for the proper disposal of this compound waste, including contaminated materials.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide". Do not use abbreviations.
-
The label should also include the date of accumulation and the specific hazards (e.g., "Toxic," "Handle with Care").
3. Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage containers should be kept closed except when adding waste.
4. Final Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Due to the absence of a specific Safety Data Sheet for this compound, no experimentally validated protocols for neutralization or deactivation are available. Therefore, all disposal must proceed through established hazardous waste streams.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is provided for guidance purposes only and is based on general principles of laboratory safety and hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures. The absence of a publicly available Safety Data Sheet for this compound necessitates a cautious approach, treating the substance as hazardous until more information is available.[1]
References
Personal protective equipment for handling APS6-45
IMMEDIATE ACTION REQUIRED: Before handling APS6-45, you must obtain and thoroughly review the official Safety Data Sheet (SDS) from your supplier. This document contains critical, substance-specific safety information that is not publicly available. The following guide is based on best practices for handling potent research compounds of this class and should be used as a supplement to, not a replacement for, the official SDS.
This compound is an orally active, tumor-calibrated inhibitor of RAS/MAPK signaling, available for research purposes only.[1] It is a potent compound that should be considered hazardous until all toxicological properties are fully understood.[1]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a kinase inhibitor, stringent adherence to PPE protocols is mandatory to prevent skin and respiratory exposure. The majority of drugs in this class exhibit adverse reproductive effects, and carcinogenicity testing has not been performed on most.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Hand Protection | Double-gloving with nitrile gloves | Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves |
| Body Protection | Fully buttoned lab coat | Disposable solid-front gown over a lab coat |
| Respiratory Protection | Not generally required for small quantities handled in a certified chemical fume hood | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for weighing or handling larger quantities outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.
-
Weighing: Use a balance inside the fume hood. Handle with care to avoid creating dust.
-
Spill Kit: Ensure a spill kit appropriate for potent powders is readily available.
2.2. Solution Preparation:
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
Dissolving: Add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial and vortex or sonicate until fully dissolved.
-
Storage: Store stock solutions at -20°C in a tightly sealed, clearly labeled container.[1]
2.3. Experimental Use:
-
Containment: All experiments involving this compound should be performed in a manner that contains the substance, such as in a fume hood or other ventilated enclosure.
-
Avoid Aerosols: Take care to avoid the generation of aerosols when handling solutions.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Experimental Workflow for Handling this compound
Caption: Figure 1. A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
